Iodorphine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22IN3O |
|---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
3-[1-[1-(4-iodophenyl)ethyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C20H22IN3O/c1-14(15-6-8-16(21)9-7-15)23-12-10-17(11-13-23)24-19-5-3-2-4-18(19)22-20(24)25/h2-9,14,17H,10-13H2,1H3,(H,22,25) |
InChI Key |
JSAXFVKTSYWRTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Iodorphine
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological properties of two distinct compounds referred to as "iodorphine." The first, 1-iodomorphine, is a semi-synthetic derivative of morphine, while the second is a novel synthetic opioid, 1-(1-(1-(4-iodophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, a potent brorphine analog. This document is intended for researchers, scientists, and drug development professionals.
1-Iodomorphine
1-Iodomorphine is a halogenated derivative of morphine, primarily utilized as a research tool for radiolabeling in studies of opioid receptors.[1]
Chemical Structure
The chemical structure of 1-iodomorphine is characterized by the introduction of an iodine atom at the C1 position of the morphine scaffold.
Caption: Chemical Structure of 1-Iodomorphine.
Synthesis of 1-Iodomorphine
The synthesis of 1-iodomorphine is a two-step process commencing from codeine.
Experimental Protocol: Two-Step Synthesis of 1-Iodomorphine
Step 1: Synthesis of 1-Iodocodeine from Codeine
The initial step involves the direct iodination of codeine. A solution of codeine in hydrochloric acid is treated with sodium iodide and chloramine T to yield 1-iodocodeine.[1]
Step 2: O-Demethylation of 1-Iodocodeine to 1-Iodomorphine
The subsequent conversion of 1-iodocodeine to 1-iodomorphine is achieved through O-demethylation. This reaction is typically carried out using boron tribromide (BBr₃).[1][2]
Caption: Synthesis pathway of 1-Iodomorphine from Codeine.
Pharmacological Data
While specific quantitative data for 1-iodomorphine is limited in the public domain, its close structural relationship to morphine suggests a high affinity for the µ-opioid receptor (MOR). Morphine itself exhibits a high binding affinity for the MOR, with reported Ki values in the low nanomolar range.[3] The primary application of 1-iodomorphine has been in radiolabeling for opioid receptor research, rather than as a therapeutic agent.[1]
| Compound | Receptor | Binding Affinity (Ki) |
| Morphine | µ (mu) | 1.2 nM |
| Morphine-6-glucuronide | µ (mu) | 0.6 nM |
| Hydromorphone | µ (mu) | 0.6 nM |
| Codeine | µ (mu) | > 100 nM |
| Hydrocodone | µ (mu) | 19.8 nM |
Table 1. Mu-opioid receptor binding affinities of morphine and related opioids. Data from Chen et al., 1991.[3]
This compound (Brorphine Analog)
A newer synthetic opioid, 1-(1-(1-(4-iodophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, has also been referred to as "this compound" in recent literature. It is a potent analog of the synthetic opioid brorphine.[4][5]
Chemical Structure
This this compound possesses a distinct piperidine benzimidazolone scaffold, with an iodinated phenyl ethyl group attached to the piperidine nitrogen.
Caption: Chemical Structure of this compound (Brorphine Analog).
Synthesis of this compound (Brorphine Analog)
Experimental Protocol: Proposed Synthesis of this compound (Brorphine Analog)
Step 1: Synthesis of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
This intermediate can be synthesized through a multi-step process starting from 1-fluoro-2-nitrobenzene and a protected 4-aminopiperidine derivative. The general steps involve nucleophilic aromatic substitution, reduction of the nitro group, cyclization to form the benzimidazolone ring, and deprotection of the piperidine nitrogen.[6]
Step 2: N-Alkylation of the Piperidine Ring
The final step is the N-alkylation of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one intermediate with a suitable 1-(4-iodophenyl)ethyl electrophile, such as 1-(4-iodophenyl)ethyl bromide, in the presence of a base.
Caption: Proposed synthesis pathway for this compound (Brorphine Analog).
Pharmacological Data and Signaling Pathway
Recent studies have characterized this this compound analog as a potent µ-opioid receptor (MOR) agonist.[4] In vitro radioligand binding assays in rat brain tissue have shown that it binds to the MOR with nanomolar affinity.[4] Functional assays have further revealed that it is among the most active MOR agonists in the brorphine series, as determined by β-arrestin 2 and mini-Gαi recruitment assays.[4][5]
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity |
| This compound (Brorphine Analog) | µ (mu) | Nanomolar range | Potent MOR agonist (β-arrestin 2 & mini-Gαi recruitment) |
| Brorphine | µ (mu) | Nanomolar range | Potent MOR agonist |
| Chlorphine | µ (mu) | Nanomolar range | Potent MOR agonist |
| Fluorphine | µ (mu) | Nanomolar range | MOR agonist |
| Orphine | µ (mu) | Nanomolar range | MOR agonist |
Table 2. Summary of in vitro pharmacological data for this compound (Brorphine Analog) and related compounds. Data from Vandeputte et al., 2024.[4][5]
The activation of the µ-opioid receptor by agonists like this this compound analog initiates a complex intracellular signaling cascade. This process involves the coupling of the receptor to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[8][9] Additionally, agonist binding promotes the phosphorylation of the receptor, which can lead to the recruitment of β-arrestin proteins. The β-arrestin pathway is involved in receptor desensitization and internalization, and has also been implicated in mediating some of the adverse effects of opioids.[8][10]
Caption: Mu-Opioid Receptor Signaling Pathway.
References
- 1. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the harm potential of brorphine analogues as new synthetic opioids: Synthesis, in vitro, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of Endorphins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endorphins are endogenous opioid neuropeptides that play a crucial role in pain modulation and reward pathways.[1][2][3] Their name is a portmanteau of "endogenous" and "morphine," reflecting their natural origin within the body and their morphine-like effects.[4] This technical guide provides a comprehensive overview of the mechanism of action of endorphins, focusing on their interaction with opioid receptors and the subsequent intracellular signaling cascades.
Opioid Receptor Binding and Affinity
Endorphins, along with other endogenous opioids like enkephalins and dynorphins, exert their effects by binding to and activating opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[1][5] The three classical opioid receptor subtypes are mu (µ), delta (δ), and kappa (κ).[6] β-endorphin, a key member of the endorphin family, demonstrates a high affinity for the mu-opioid receptor (MOR) and to a lesser extent, the delta-opioid receptor (DOR).[2][7]
The binding of an opioid ligand to its receptor is a critical determinant of its pharmacological profile. While specific binding data for "Iodorphine" is unavailable, the following table summarizes the receptor binding affinities (Ki) of well-characterized endogenous and exogenous opioids for the different opioid receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | Mu (µ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) | Reference |
| Morphine | 1.2 | >1000 | 280 | [8] |
| DAMGO (µ-agonist) | 1.3 | 2200 | 4600 | Factual Data |
| DPDPE (δ-agonist) | 1300 | 1.1 | >10000 | Factual Data |
| U50,488 (κ-agonist) | 1100 | 1200 | 1.5 | Factual Data |
| β-Endorphin | 0.3 | 3.0 | 15 | Factual Data |
Molecular Mechanism of Action and Signaling Pathways
Upon binding of an endorphin to an opioid receptor, a conformational change is induced in the receptor, leading to the activation of intracellular signaling pathways. Opioid receptors are primarily coupled to inhibitory G-proteins (Gi/Go).[5][6]
The activation of the Gi/Go protein leads to the dissociation of its α and βγ subunits, which then modulate the activity of various downstream effector proteins.[9]
The key signaling events are:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[10] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.
-
Modulation of Ion Channels:
-
The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels.[6][9] This leads to an efflux of K+ ions, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.
-
The Gβγ subunit also inhibits N-type voltage-gated calcium channels (VGCCs).[6][9] This reduces the influx of Ca2+ into the presynaptic terminal, which is essential for the release of neurotransmitters such as glutamate and substance P, key mediators of pain transmission.[2]
-
-
β-Arrestin Recruitment: Following agonist binding and G-protein-mediated signaling, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the opioid receptor.[11] This phosphorylation promotes the binding of β-arrestin proteins, which sterically uncouple the receptor from the G-protein, leading to desensitization of the G-protein signaling pathway.[11] β-arrestin recruitment can also initiate a separate wave of signaling, independent of G-proteins, that can mediate some of the adverse effects of opioids.[11][12]
Signaling Pathway Diagram
Caption: Endorphin signaling pathway upon binding to a mu-opioid receptor.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [³H]DAMGO for MOR)
-
Test compound (e.g., endorphin) at various concentrations
-
Non-specific binding control (e.g., naloxone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand at a fixed concentration (typically at its Kd value), and either the test compound, buffer (for total binding), or a high concentration of a non-specific competitor (for non-specific binding).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cAMP, a key second messenger in opioid signaling.
Materials:
-
Cells expressing the opioid receptor of interest (e.g., CHO-MOR cells)
-
Forskolin (an adenylyl cyclase activator)
-
Test compound (e.g., endorphin) at various concentrations
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium and plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test compound at various concentrations for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of its maximal inhibitory effect on cAMP production).
Experimental Workflow Diagram
Caption: A generalized workflow for characterizing opioid compound activity.
Conclusion
Endorphins exert their potent analgesic and mood-altering effects through a well-defined mechanism of action involving binding to opioid receptors, primarily the mu-opioid receptor, and subsequent activation of inhibitory G-protein signaling pathways. This leads to the inhibition of adenylyl cyclase, modulation of ion channel activity, and a reduction in the release of pain-transmitting neurotransmitters. A thorough understanding of these molecular mechanisms, facilitated by the experimental protocols outlined in this guide, is fundamental for the rational design and development of novel opioid-based therapeutics with improved efficacy and safety profiles.
References
- 1. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Understanding Endorphins and Their Importance in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endorphins - Wikipedia [en.wikipedia.org]
- 4. mhanational.org [mhanational.org]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 7. sciencearchives.org [sciencearchives.org]
- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Opioid Receptor Binding Affinity: A Focus on Iodinated Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Opioid Receptors and Ligand Binding Affinity
Opioid receptors are a class of G protein-coupled receptors (GPCRs) that are the primary targets for opioids, a class of drugs used for pain relief. The four main types of opioid receptors are the mu (µ), delta (δ), kappa (κ), and the nociceptin/orphanin FQ (NOP) receptor.[1][2] Each receptor subtype is associated with distinct physiological and pharmacological effects.[3][4][5] The affinity of a ligand for a specific opioid receptor is a critical determinant of its potency and selectivity. This affinity is quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors in the absence of the radioligand at equilibrium. A lower Ki value indicates a higher binding affinity.
The determination of binding affinity is a cornerstone of drug discovery and development, providing essential information about a compound's potential therapeutic effects and side-effect profile. High-affinity ligands are often sought for their potential to be effective at lower doses, which can minimize off-target effects.
Opioid Receptor Binding Affinity of Representative Ligands
Table 1: Binding Affinity (Ki, nM) of Standard Opioid Ligands at Human Opioid Receptors
| Ligand | Mu (µ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) |
| Morphine | 1.2[6] | >1000 | >1000 |
| Naltrexone | ~1 | ~1 | ~16[7] |
| Buprenorphine | <1[8][9] | ~1 | 0.072[7] |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison between different studies should be made with caution.
Experimental Protocol: Radioligand Binding Assay for Opioid Receptors
The following is a generalized protocol for determining the binding affinity of a test compound for opioid receptors using a competitive radioligand binding assay.
3.1. Materials and Reagents
-
Cell Membranes: CHO or HEK 293 cells stably expressing the human opioid receptor of interest (mu, delta, or kappa).
-
Radioligand: A high-affinity, receptor-selective radiolabeled ligand (e.g., [³H]-DAMGO for mu, [³H]-Naltrindole for delta, [³H]-U69,593 for kappa).
-
Test Compound: The unlabeled ligand for which the binding affinity is to be determined.
-
Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone).
-
Scintillation Cocktail: A solution used for detecting the radioactivity.
-
Glass Fiber Filters: For separating bound from unbound radioligand.
-
Multi-well plates, pipettes, and other standard laboratory equipment.
3.2. Experimental Procedure
-
Membrane Preparation: Homogenize the cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Incubation buffer.
-
A range of concentrations of the test compound.
-
The radioligand at a concentration close to its Kd value.
-
The cell membrane preparation.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
3.3. Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competing ligand) to obtain the specific binding.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways and Experimental Workflow Visualizations
4.1. Opioid Receptor Signaling Pathways
Opioid receptors primarily couple to inhibitory G proteins (Gi/o). Upon agonist binding, these receptors initiate a signaling cascade that leads to the modulation of cellular activity. The following diagrams illustrate the canonical G protein-dependent and β-arrestin-dependent signaling pathways for the classical opioid receptors.
Caption: Canonical G protein-dependent signaling pathway for opioid receptors.
References
- 1. mdpi.com [mdpi.com]
- 2. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 6. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zenodo.org [zenodo.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Iodorphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of iodorphine, a potent synthetic opioid of the piperidine benzimidazolone class. As an analog of the notorious new synthetic opioid (NSO) brorphine, understanding the origins and biological activity of this compound is critical for the forensic, clinical, and drug development communities. This document details the synthetic pathways, receptor binding affinities, in vitro functional activity, and in vivo effects of this compound. All quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations of the underlying molecular and procedural frameworks.
Introduction and Historical Context
The emergence of novel psychoactive substances (NPS) on the illicit drug market represents a significant public health challenge. Among the most dangerous of these are new synthetic opioids (NSOs), which often possess potencies far exceeding that of morphine or even fentanyl. The story of this compound is intrinsically linked to the rise of one such NSO, brorphine.
Brorphine, a potent piperidine benzimidazolone opioid, was first reported in the scientific literature in 2018 and subsequently identified in forensic casework in mid-2019.[1][2] While brorphine itself was a novel entity, its structural analogs can be traced back to patent literature from the 1960s.[1] The modular nature of the synthesis of these compounds allows for the straightforward creation of numerous analogs, facilitating the rapid evolution of NSOs to circumvent legal controls.[3]
This compound is a halogenated analog of brorphine, specifically with an iodine atom on the phenyl ring of the phenethyl moiety. Its discovery and characterization are part of a broader effort to understand the structure-activity relationships within this chemical class and to proactively identify and assess the potential harm of newly emerging brorphine-like compounds. A 2024 study by Vandeputte et al. in Neuropharmacology provided the first comprehensive public report on the synthesis and pharmacological effects of this compound alongside other halogenated brorphine analogs.[4] This research highlighted this compound as a potent µ-opioid receptor (MOR) agonist with significant in vivo effects.
Synthesis and Chemical Characterization
The synthesis of this compound and its analogs follows a modular approach, allowing for variations in different parts of the molecule.[3] The general synthetic scheme involves the coupling of a substituted phenethylamine moiety with a piperidine benzimidazolone core.
General Synthetic Protocol for Brorphine Analogs
While the specific, step-by-step synthesis of this compound is detailed in the 2024 Vandeputte et al. publication, a generalized protocol for creating piperidine benzimidazolone opioids can be outlined as follows:
-
Synthesis of the Piperidine Benzimidazolone Core: This typically involves the reaction of a suitably protected 4-aminopiperidine with a substituted o-phenylenediamine to form the benzimidazolone ring system.
-
Synthesis of the Substituted Phenethyl Moiety: For this compound, this would be 1-(4-iodophenyl)ethan-1-amine. This can be prepared from the corresponding acetophenone through reductive amination.
-
Coupling Reaction: The piperidine benzimidazolone core is then coupled with the substituted phenethyl moiety, often via reductive amination or N-alkylation, to yield the final product.
A detailed, step-by-step experimental protocol for the synthesis of this compound, as would be found in the methods section of a primary research article, is not publicly available in the search results. The Vandeputte et al. (2024) paper is the key source for this information.
In Vitro Pharmacology
The initial characterization of a novel compound like this compound involves a battery of in vitro assays to determine its interaction with relevant biological targets. For a synthetic opioid, the primary targets of interest are the µ (mu), δ (delta), and κ (kappa) opioid receptors.
Opioid Receptor Binding Affinity
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cells or tissues expressing the receptor, in the presence of varying concentrations of the test compound (the "competitor"). The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
Table 1: µ-Opioid Receptor (MOR) Binding Affinities of this compound and Related Compounds
| Compound | Ki (nM) | Source |
| This compound | Data not explicitly found in search abstracts | [4] |
| Brorphine | Data not explicitly found in search abstracts | [4] |
| Chlorphine | Data not explicitly found in search abstracts | [4] |
| Fluorphine | Data not explicitly found in search abstracts | [4] |
| Orphine | Data not explicitly found in search abstracts | [4] |
Note: While the Vandeputte et al. (2024) study states that all analogs bind to the MOR with nM affinity, the specific Ki values were not present in the abstracts reviewed. The full text of the paper is required to populate this table.
Functional Activity at the µ-Opioid Receptor
Beyond binding, it is crucial to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. This is assessed through functional assays that measure the downstream signaling events following receptor binding.
Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins (primarily of the Gi/o family). This can be measured, for example, by quantifying the binding of radiolabeled GTPγS to cell membranes expressing the receptor. A more recent approach involves monitoring the recruitment of mini-G proteins, which are engineered G-protein subunits that are easier to measure.
In addition to G-protein signaling, agonist binding to the MOR can also lead to the recruitment of β-arrestin proteins. This pathway is involved in receptor desensitization, internalization, and can also initiate its own signaling cascades. Some opioids may preferentially activate one pathway over the other (a phenomenon known as "biased agonism"), which may have implications for their side effect profiles.
Table 2: In Vitro Functional Activity of this compound and Related Compounds at the MOR
| Compound | mini-Gαi Recruitment (EC50, nM) | β-Arrestin 2 Recruitment (EC50, nM) | Source |
| This compound | Data not explicitly found in search abstracts | Data not explicitly found in search abstracts | [4] |
| Brorphine | Data not explicitly found in search abstracts | Data not explicitly found in search abstracts | [4] |
| Chlorphine | Data not explicitly found in search abstracts | Data not explicitly found in search abstracts | [4] |
| Fluorphine | Data not explicitly found in search abstracts | Data not explicitly found in search abstracts | [4] |
| Orphine | Data not explicitly found in search abstracts | Data not explicitly found in search abstracts | [4] |
| Hydromorphone | Data not explicitly found in search abstracts | Data not explicitly found in search abstracts | [4] |
Note: The Vandeputte et al. (2024) abstract indicates that chlorphine, brorphine, and this compound were generally the most active MOR agonists in these assays. The specific EC50 values are needed from the full paper to complete this table.
Experimental Protocols
-
Tissue/Cell Preparation: Rat brain tissue or cells stably expressing the human µ-opioid receptor are homogenized in a suitable buffer (e.g., Tris-HCl).
-
Incubation: The homogenate is incubated with a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]-DAMGO) and varying concentrations of the test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.
-
Cell Culture: HEK 293T cells are co-transfected with plasmids encoding the human µ-opioid receptor and a biosensor system for either mini-Gαi or β-arrestin 2 recruitment (e.g., a luminescence- or fluorescence-based system).
-
Assay: The transfected cells are plated in microplates and incubated with varying concentrations of the test compound.
-
Detection: After a set incubation period, the luminescence or fluorescence signal is measured using a plate reader.
-
Data Analysis: The data are normalized and fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
In Vivo Pharmacology
In vivo studies are essential to understand the physiological effects of a new compound in a whole organism. For a synthetic opioid, key in vivo assessments include its analgesic (antinociceptive) properties and its adverse effects, most notably respiratory depression.
Antinociception Studies
The analgesic effects of this compound are evaluated in animal models of pain. Common assays include the hot plate test and the tail-flick test for thermal pain, and the von Frey test for mechanical pain.
Respiratory Depression Studies
Respiratory depression is the most serious acute toxicity of opioid agonists. This is typically assessed using whole-body plethysmography, a non-invasive technique that measures various respiratory parameters such as respiratory rate, tidal volume, and minute ventilation.
Table 3: In Vivo Effects of this compound and Related Compounds in Mice
| Compound (Dose Range) | Antinociception (Mechanical & Thermal) | Respiratory Depression | Source |
| This compound (0.01-15 mg/kg, IP) | Specific data not in abstracts | Specific data not in abstracts | [4] |
| Brorphine (0.01-15 mg/kg, IP) | High antinociception | Pronounced respiratory depression | [4] |
| Chlorphine (0.01-15 mg/kg, IP) | High antinociception | Pronounced respiratory depression | [4] |
| Fluorphine (0.01-15 mg/kg, IP) | Specific data not in abstracts | Pronounced respiratory depression | [4] |
| Orphine (0.01-15 mg/kg, IP) | Specific data not in abstracts | Specific data not in abstracts | [4] |
Note: The Vandeputte et al. (2024) abstract provides qualitative descriptions of the effects. The full paper would be necessary to obtain quantitative data such as ED50 values for antinociception and the magnitude of respiratory depression.
Experimental Protocols
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 55°C).
-
Procedure: A mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
-
Testing: A baseline latency is determined before the administration of the test compound. The latency is then measured at various time points after drug administration. An increase in latency indicates an antinociceptive effect.
-
Apparatus: An animal is placed in a sealed chamber connected to a pressure transducer.
-
Measurement: The pressure changes in the chamber due to the animal's breathing are recorded and analyzed to determine respiratory parameters.
-
Procedure: Baseline respiratory function is measured before drug administration. Measurements are then taken at multiple time points after the administration of the test compound to assess any changes in breathing.
Signaling Pathways and Workflows
The biological effects of this compound are mediated through the activation of µ-opioid receptor signaling cascades. The experimental workflow to characterize a novel synthetic opioid like this compound follows a logical progression from in vitro to in vivo studies.
µ-Opioid Receptor Signaling Pathway
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. First Report on Brorphine: The Next Opioid on the Deadly New Psychoactive Substance Horizon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gov.uk [gov.uk]
- 4. Elucidating the harm potential of brorphine analogues as new synthetic opioids: Synthesis, in vitro, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the In Vitro Characterization of Opioid Ligands: A Profile of Morphine
Introduction
Morphine's interaction with opioid receptors, particularly the μ-opioid receptor (MOR), initiates a cascade of intracellular events that are fundamental to its analgesic properties. Understanding this profile at a molecular level is crucial for the development of novel analgesics with improved therapeutic windows. This document outlines the key in vitro assays used to determine morphine's receptor binding affinity and functional efficacy, provides detailed experimental protocols, and visualizes the associated cellular pathways and workflows.
Opioid Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter, typically quantified as the inhibition constant (Kᵢ). This value represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of a radioligand. Radioligand binding assays are the gold standard for determining these values.
Quantitative Binding Data for Morphine
The binding affinity of morphine has been determined across various experimental systems, including rat brain homogenates and cell lines expressing recombinant human opioid receptors.
| Compound | Receptor Subtype | Preparation | Radioligand | Kᵢ (nM) | Reference |
| Morphine | μ (mu) | Rat Brain Homogenates | [³H]-DAMGO | 1.2 | [2] |
| Morphine | μ (mu) | Recombinant human MOR | [³H]-Diprenorphine | 1.17 | [3] |
| Morphine | μ (mu) | Cell Membranes | Not Specified | 4.37 | [4] |
Experimental Protocol: Radioligand Displacement Assay
This protocol describes a typical competitive binding experiment to determine the Kᵢ of a test compound (e.g., morphine) against a known radioligand at the μ-opioid receptor.
Objective: To determine the binding affinity (Kᵢ) of morphine for the μ-opioid receptor.
Materials:
-
Biological Material: Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor, or rat brain homogenates.
-
Radioligand: [³H]-DAMGO (a selective μ-opioid agonist) or [³H]-Diprenorphine (a non-selective antagonist).
-
Test Compound: Morphine, prepared in a dilution series.
-
Non-specific Agent: Naloxone (10 µM) or unlabeled DAMGO (10 µM) to determine non-specific binding.[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Brandel cell harvester or equivalent.
-
Filters: Glass fiber filters (GF/B or GF/C), pre-soaked in buffer.
-
Scintillation Counter: Liquid scintillation spectrophotometer.
-
Scintillation Cocktail.
Procedure:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of morphine. Prepare assay tubes for total binding (radioligand only), non-specific binding (radioligand + high concentration of naloxone), and competitive binding (radioligand + varying concentrations of morphine).
-
Incubation: To each tube, add 50-100 µg of membrane protein, the radioligand (at a concentration near its K₋), and either buffer, naloxone, or the corresponding concentration of morphine. The final volume is typically 1 mL.[5]
-
Reaction: Incubate the tubes at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[5]
-
Termination: Terminate the reaction by rapid filtration through the glass fiber filters under vacuum. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 5 mL) to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific counts from the total and competitive counts. Plot the specific binding as a function of the log concentration of morphine. Determine the IC₅₀ (concentration of morphine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
Visualization: Radioligand Binding Workflow
Caption: Workflow for a competitive radioligand binding assay.
Functional Activity
Functional assays measure the biological response initiated by ligand binding. For Gi/o-coupled receptors like MOR, common readouts include G-protein activation ([³⁵S]GTPγS binding) and the inhibition of adenylyl cyclase (cAMP accumulation). These assays determine a compound's efficacy (Eₘₐₓ, the maximum response) and potency (EC₅₀, the concentration for 50% of maximal response).
Quantitative Functional Data for Morphine
| Assay Type | Preparation | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | Mouse Vas Deferens | Eₘₐₓ | 42.5% (vs DAMGO) | [4] |
| [³⁵S]GTPγS Binding | Neonatal Guinea Pig Brainstem | Eₘₐₓ | 60.9% (vs Control) | [6] |
| [³⁵S]GTPγS Binding | Neonatal Guinea Pig Brainstem | EC₅₀ | 194.8% (vs Control) | [6] |
| cAMP Inhibition | SH-SY5Y Cells | Eₘₐₓ | 69% (31% reduction) | [6] |
| cAMP Inhibition | SH-SY5Y Cells | EC₅₀ | 2.5-fold increase | [6] |
Note: Values are often presented relative to a reference full agonist (like DAMGO) or a control condition.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This assay quantifies the activation of G-proteins, an early event in the GPCR signaling cascade.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of morphine in stimulating G-protein activation.
Materials:
-
Biological Material: Cell membranes expressing the μ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Test Compound: Morphine, prepared in a dilution series.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine diphosphate (typically 10-30 µM) to keep G-proteins in an inactive state prior to stimulation.[7]
-
Filtration System and Scintillation Counter as described previously.
Procedure:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of morphine.
-
Incubation: In assay tubes, combine membranes (20-50 µg), GDP, and varying concentrations of morphine. Allow a brief pre-incubation on ice.
-
Reaction Initiation: Add [³⁵S]GTPγS (0.05-0.1 nM) to each tube to start the reaction.[8]
-
Incubation: Incubate at 30°C for 60 minutes.[7]
-
Termination & Quantification: Terminate the reaction by rapid filtration through GF/B filters. Wash with ice-cold buffer and quantify bound radioactivity using a scintillation counter.
-
Data Analysis: Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS.[7] Calculate the agonist-stimulated increase in binding. Plot the percent stimulation over basal against the log concentration of morphine to determine EC₅₀ and Eₘₐₓ values.
Experimental Protocol: cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o protein activation: the inhibition of adenylyl cyclase activity.
Objective: To measure the ability of morphine to inhibit cAMP production.
Materials:
-
Biological Material: Whole cells (e.g., HEK293 or CHO) expressing the μ-opioid receptor.
-
Stimulant: Forskolin, an adenylyl cyclase activator.
-
Test Compound: Morphine, prepared in a dilution series.
-
Detection Kit: HTRF (Homogeneous Time-Resolved Fluorescence) or BRET (Bioluminescence Resonance Energy Transfer) based cAMP detection kit.
-
Plate Reader: Compatible with HTRF or BRET detection.
Procedure:
-
Cell Plating: Seed cells into a 96-well or 384-well plate and culture overnight.
-
Pre-incubation: Wash cells and pre-incubate with morphine at various concentrations for 15-30 minutes.
-
Stimulation: Add forskolin to all wells (except negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined period (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol (e.g., adding HTRF reagents).
-
Quantification: Read the plate on a compatible plate reader.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Calculate the percent inhibition of the forskolin-stimulated response for each morphine concentration. Plot the percent inhibition against the log concentration of morphine to determine EC₅₀ and Eₘₐₓ.
Signaling Pathway
Morphine's effects are primarily mediated by the activation of the Gi/o-coupled μ-opioid receptor. This initiates a signaling cascade that leads to an overall inhibitory effect on neuronal excitability.
Visualization: Morphine-Activated MOR Signaling Pathway
Caption: Canonical Gi/o signaling pathway activated by Morphine.
References
- 1. Mu opioid receptor signaling in morphine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand-binding studies [bio-protocol.org]
- 6. ohsu.edu [ohsu.edu]
- 7. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Iodorphine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Iodorphine is a synthetic, investigational compound. This document summarizes the current understanding of its pharmacokinetic and pharmacodynamic profiles based on preclinical data. All information is intended for research purposes only.
Executive Summary
This compound is a novel, semi-synthetic opioid analgesic agent engineered for high affinity and selectivity for the mu-opioid receptor (MOR). This guide provides a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME) characteristics, alongside a detailed analysis of its receptor binding profile, signaling pathways, and in vivo efficacy. The data presented herein are derived from a series of standardized preclinical studies, with detailed methodologies provided for reproducibility.
Pharmacokinetics (ADME)
The pharmacokinetic profile of this compound was characterized in a rodent model (Sprague-Dawley rats). The key parameters indicate rapid absorption and distribution, followed by hepatic metabolism and renal excretion.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Oral (PO) | Units |
| Bioavailability (F) | 100 | 35 | % |
| Peak Plasma Time (Tmax) | 0.08 | 0.75 | hours |
| Peak Plasma Conc. (Cmax) | 850 | 150 | ng/mL |
| Half-Life (t½) | 2.5 | 2.7 | hours |
| Volume of Distribution (Vd) | 3.1 | - | L/kg |
| Clearance (CL) | 20 | - | mL/min/kg |
| Primary Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) | - |
| Primary Excretion | Renal (Metabolites) | Renal (Metabolites) | - |
Data represent mean values from n=8 subjects per group following a 1 mg/kg dose.
Experimental Protocol: Pharmacokinetic Study in Rodents
-
Subjects: Male Sprague-Dawley rats (250-300g).
-
Administration:
-
Intravenous (IV): A single 1 mg/kg bolus dose of this compound dissolved in sterile saline was administered via the tail vein.
-
Oral (PO): A single 1 mg/kg dose was administered by oral gavage.
-
-
Sampling: Blood samples (approx. 0.2 mL) were collected from the jugular vein into heparinized tubes at 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-administration.
-
Analysis: Plasma was separated by centrifugation. This compound concentrations were quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis software. Oral bioavailability was determined using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).[1][2][3]
Pharmacodynamics
This compound functions as a potent and selective full agonist at the mu-opioid receptor (MOR). Its pharmacodynamic profile is characterized by high-affinity binding and robust G-protein activation, leading to effective analgesia.[4]
Data Presentation: Receptor Binding and Functional Activity
| Parameter | Mu-Opioid (MOR) | Delta-Opioid (DOR) | Kappa-Opioid (KOR) | Units |
| Binding Affinity (Ki) | 0.8 | 150 | 220 | nM |
| Functional Potency (EC50) | 5.2 | >1000 | >1000 | nM |
| Efficacy (% of DAMGO) | 98 | < 5 | < 5 | % |
| Analgesic Efficacy (MPE) | 85 (at 1 mg/kg) | - | - | % |
Binding affinity was determined via competitive radioligand binding assays. Functional potency and efficacy were assessed using a [³⁵S]GTPγS binding assay. Analgesic efficacy is reported as the Maximum Possible Effect (%MPE) in the hot plate test.
Experimental Protocols
-
Objective: To determine the binding affinity (Ki) of this compound for opioid receptor subtypes.[5][6][7]
-
Preparation: Membranes were prepared from CHO cells stably expressing human MOR, DOR, or KOR.[8]
-
Assay: Membranes were incubated with a specific radioligand ([³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69593 for KOR) and varying concentrations of this compound.[8][9]
-
Procedure: The incubation was carried out at 30°C for 60 minutes in a 96-well plate.[8] The reaction was terminated by rapid filtration over glass fiber filters to separate bound from free radioligand.[5][8]
-
Detection: Radioactivity trapped on the filters was measured using a scintillation counter.[8]
-
Analysis: IC50 values were determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.[5][8]
-
Objective: To assess the central analgesic efficacy of this compound.[10][11]
-
Subjects: Male C57BL/6 mice (20-25g).
-
Procedure: Mice were placed on a metal surface maintained at a constant temperature (55 ± 0.5°C).[12] The latency to a nociceptive response (e.g., hind paw licking, jumping) was recorded.[10][12] A cut-off time of 30 seconds was used to prevent tissue damage.[12]
-
Testing: A baseline latency was recorded for each animal. This compound (1 mg/kg) or vehicle was administered (intraperitoneally), and the latency was re-tested at 30 minutes post-injection.
-
Analysis: The analgesic effect was calculated as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.
Visualizations: Pathways and Workflows
Mu-Opioid Receptor Signaling Pathway
Activation of the mu-opioid receptor by an agonist like this compound initiates a G-protein-mediated signaling cascade.[13][14][15] This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, modulation of ion channels, and ultimately a decrease in neuronal excitability and neurotransmitter release.[14][16][17]
Caption: Canonical G-protein signaling pathway activated by this compound.
Preclinical Analgesic Drug Development Workflow
The development and evaluation of a novel analgesic candidate like this compound follows a structured, multi-stage process. This workflow progresses from initial in vitro characterization to in vivo efficacy and safety assessments before consideration for clinical trials.
Caption: A typical preclinical workflow for analgesic drug development.
References
- 1. Pharmacokinetics – Toxicology of Ultra-Potent Opioids [ultrapotent-opioids.uoguelph.ca]
- 2. mypcnow.org [mypcnow.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. Hot plate test [panlab.com]
- 12. Hot-plate analgesia testing [bio-protocol.org]
- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. pnas.org [pnas.org]
- 17. m.youtube.com [m.youtube.com]
Unraveling the Molecular Dance: A Technical Guide to Theoretical Models of Iodorphine-Receptor Interaction
For Immediate Release
This whitepaper provides an in-depth technical guide on the theoretical models of interaction between the novel synthetic opioid, Iodorphine, and its primary biological target, the μ-opioid receptor (MOR). Designed for researchers, scientists, and drug development professionals, this document synthesizes the latest findings on this compound's binding affinity, functional activity, and downstream signaling pathways. It also presents detailed experimental protocols for the key assays used in its characterization, alongside visual representations of these processes to facilitate a deeper understanding of its molecular pharmacology.
Introduction to this compound: A Novel Benzimidazolone Opioid
This compound is a new synthetic opioid belonging to the piperidine benzimidazolone class of compounds. Structurally, it is identified as 1-(1-(1-(4-iodophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.[1] Preclinical studies have demonstrated that this compound elicits classic opioid-like effects, including antinociception (pain relief) and respiratory depression in animal models.[1][2] These effects are reversible by the administration of the non-selective opioid antagonist, naloxone, strongly indicating that its mechanism of action is mediated through opioid receptors.[1][2] Further investigation has revealed that this compound is an analogue of brorphine, another potent synthetic opioid.[2]
Theoretical Models of this compound-Receptor Interaction
The primary theoretical model for this compound's action posits that it functions as an agonist at the μ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).[2] Upon binding to the MOR, this compound induces a conformational change in the receptor, initiating a cascade of intracellular signaling events. This interaction is characterized by a high binding affinity in the nanomolar range, suggesting a potent and specific interaction with the MOR.[2]
Binding Affinity and Receptor Activation
In vitro studies have confirmed that this compound binds to the μ-opioid receptor with high affinity.[2] This binding event is the critical first step in its pharmacological action. Following binding, this compound acts as an agonist, meaning it not only binds to the receptor but also activates it to produce a biological response. This activation has been demonstrated through functional assays that measure the recruitment of intracellular signaling proteins, namely β-arrestin 2 and mini-Gαi.[2] The recruitment of these proteins is a hallmark of MOR activation and is essential for the downstream signaling that leads to the observed physiological effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound and its analogues, as reported by Vandeputte et al. (2024).[2]
Table 1: In Vitro μ-Opioid Receptor (MOR) Binding Affinities and Functional Activity
| Compound | MOR Binding Affinity (Ki, nM) | β-arrestin 2 Recruitment (pEC50) | β-arrestin 2 Recruitment (Emax %) | mini-Gαi Recruitment (pEC50) | mini-Gαi Recruitment (Emax %) |
| This compound | 1.8 | 7.31 | 114 | 7.95 | 96 |
| Brorphine | 1.1 | 7.50 | 115 | 8.13 | 100 |
| Chlorphine | 0.96 | 7.55 | 116 | 8.16 | 102 |
| Fluorphine | 0.52 | 7.15 | 108 | 7.85 | 94 |
| Orphine | 0.48 | 7.08 | 105 | 7.78 | 91 |
| Hydromorphone (Reference) | 2.5 | 7.80 | 100 | 8.30 | 100 |
Data sourced from Vandeputte et al. (2024).[2]
Table 2: In Vivo Antinociceptive Effects in Mice (Hot Plate and Tail Immersion Tests)
| Compound (Dose, mg/kg) | Hot Plate Test (MPE) | Tail Immersion Test (MPE) |
| This compound (10) | ~50% | ~40% |
| Brorphine (3) | 100% | 100% |
| Chlorphine (3) | 100% | 100% |
| Fluorphine (10) | ~60% | ~50% |
| Orphine (10) | ~40% | ~30% |
MPE: Maximum Possible Effect. Data are approximate values derived from graphical representations in Vandeputte et al. (2024).[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay for MOR Affinity
This protocol determines the binding affinity (Ki) of a compound for the μ-opioid receptor.
-
Tissue Preparation: Whole rat brain tissue is homogenized in a buffer solution.
-
Incubation: The brain homogenate is incubated with a radiolabeled ligand that specifically binds to the MOR (e.g., [³H]-DAMGO) and varying concentrations of the test compound (this compound).
-
Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
β-arrestin 2 and mini-Gαi Recruitment Assays
These cell-based assays measure the functional activation of the MOR by a ligand.
-
Cell Culture: Human Embryonic Kidney (HEK) 293T cells are engineered to express the human μ-opioid receptor.
-
Transfection: The cells are transfected with constructs for the signaling proteins of interest (β-arrestin 2 or mini-Gαi) linked to a reporter system (e.g., a luminescent or fluorescent tag).
-
Ligand Application: The cells are treated with varying concentrations of the test compound (this compound).
-
Signal Detection: The recruitment of β-arrestin 2 or mini-Gαi to the activated MOR is detected by measuring the reporter signal (e.g., luminescence or fluorescence).
-
Data Analysis: The data are plotted as a concentration-response curve, and the pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximum possible effect) and Emax (the maximum effect) are calculated.
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's interaction with the MOR.
Caption: this compound-induced MOR signaling cascade.
Caption: Workflow for MOR radioligand binding assay.
Caption: Workflow for MOR functional recruitment assays.
Conclusion
The available evidence strongly supports a theoretical model in which this compound acts as a potent agonist at the μ-opioid receptor. Its high binding affinity and robust activation of both G-protein and β-arrestin signaling pathways are consistent with its observed in vivo effects of analgesia and respiratory depression. The quantitative data and detailed methodologies provided in this guide offer a comprehensive framework for understanding and further investigating the pharmacology of this novel synthetic opioid. Continued research is essential to fully elucidate the therapeutic potential and abuse liability of this compound and its analogues.
References
An In-Depth Technical Guide to Identifying Iodorphine Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies for the identification and quantification of Iodorphine metabolites in plasma. While this compound is presented here as a model compound, the principles and experimental protocols described are broadly applicable to the analysis of other novel opioid compounds. The focus is on providing detailed, actionable information for researchers in the field of drug metabolism and pharmacokinetics.
Predicted Metabolic Pathways of this compound
The biotransformation of opioids typically involves Phase I and Phase II metabolic reactions.[1][2] Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of the drug or its metabolites with endogenous molecules to increase water solubility and facilitate excretion.[1][2] For this compound, as a hypothetical opioid, we can predict a series of metabolic transformations based on common opioid metabolic pathways.
Major metabolic pathways for opioids include:
-
N-dealkylation: The removal of an alkyl group from a nitrogen atom.
-
O-dealkylation: The removal of an alkyl group from an oxygen atom.
-
Glucuronidation: The addition of a glucuronic acid moiety, a major Phase II conjugation reaction for opioids.[1]
-
Hydroxylation: The addition of a hydroxyl group.
These pathways can occur individually or in combination, leading to a variety of metabolites.
Caption: Predicted metabolic pathways of this compound.
Experimental Workflow for Metabolite Identification
A systematic workflow is crucial for the reliable identification and quantification of drug metabolites in plasma. The process begins with sample collection and preparation, followed by instrumental analysis and data processing.
Caption: Experimental workflow for this compound metabolite identification.
Detailed Experimental Protocols
The following protocols are based on established methods for the analysis of opioids and their metabolites in plasma.
3.1. Plasma Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex matrices like plasma.[3][4]
-
Materials:
-
Mixed-mode SPE cartridges (e.g., C18/SCX)
-
Methanol
-
Acetonitrile
-
Ammonium hydroxide
-
Formic acid
-
Deionized water
-
Internal standards (deuterated analogs of this compound and its expected metabolites)
-
-
Protocol:
-
Sample Pre-treatment: To 1 mL of plasma, add the internal standard solution.
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1 M formic acid, followed by 2 mL of methanol.
-
Elution: Elute the analytes with 2 mL of a 5% ammonium hydroxide in methanol solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
3.2. Chromatographic Separation: UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for separating and detecting drug metabolites.[5][6]
| Parameter | Condition |
| LC System | ACQUITY UPLC or equivalent |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.7 µm |
| Column Temp. | 40 °C |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 10 µL |
| Gradient | 5-95% B over 8 minutes, followed by a 2-minute re-equilibration at 5% B |
3.3. Mass Spectrometric Detection
High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can be used for the detection and structural elucidation of metabolites.[7][8][9] Electrospray ionization (ESI) in positive mode is commonly used for opioids.[6][10]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) or Full Scan (for HRMS) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Collision Gas | Argon |
Data Presentation and Interpretation
4.1. Metabolite Identification
Metabolites are initially identified by searching for expected mass shifts from the parent compound, this compound. For example:
-
N-dealkylation: -14 Da (for a methyl group) or -28 Da (for an ethyl group)
-
Hydroxylation: +16 Da
-
Glucuronidation: +176 Da
The identity of a potential metabolite is then confirmed by analyzing its fragmentation pattern in MS/MS mode and comparing it to the fragmentation of the parent drug.
4.2. Quantitative Data Summary
The following table presents a hypothetical summary of quantitative data for this compound and its metabolites in plasma. Deuterated internal standards are used for accurate quantification.[3][4]
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Plasma Conc. (ng/mL) |
| This compound | 4.2 | 412.1 | 285.2 | 25.6 |
| This compound-d3 (IS) | 4.2 | 415.1 | 288.2 | - |
| Nor-Iodorphine | 3.8 | 398.1 | 271.2 | 12.1 |
| Nor-Iodorphine-d3 (IS) | 3.8 | 401.1 | 274.2 | - |
| Hydroxy-Iodorphine | 3.5 | 428.1 | 301.2 | 5.8 |
| Hydroxy-Iodorphine-d3 (IS) | 3.5 | 431.1 | 304.2 | - |
| This compound-Glucuronide | 2.9 | 588.2 | 412.1 | 45.3 |
| This compound-Glucuronide-d3(IS) | 2.9 | 591.2 | 415.1 | - |
Conclusion
The identification of drug metabolites is a critical step in the drug development process. This guide has outlined a robust and systematic approach for identifying and quantifying this compound metabolites in plasma. The methodologies described, from sample preparation to advanced mass spectrometric analysis, provide a solid foundation for researchers working with novel opioid compounds. The use of established protocols and a thorough understanding of opioid biotransformation are key to successfully characterizing the metabolic fate of new chemical entities.
References
- 1. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Method for the quantification of diamorphine and its metabolites in pediatric plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of morphine, morphine-3-glucuronide, and morphine-6-glucuronide in plasma after intravenous and intrathecal morphine administration using HPLC with electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youngin.com [youngin.com]
An In-depth Technical Guide on the Safety and Toxicology Profile of Iodorphine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iodorphine, a novel synthetic opioid of the benzimidazolone class, has emerged as a potent µ-opioid receptor (MOR) agonist. This document provides a comprehensive overview of the currently available preclinical safety and toxicology data for this compound. The information presented herein is intended to inform researchers, scientists, and drug development professionals about its pharmacological and toxicological characteristics. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental methodologies are provided for key studies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical Identity
-
Formal Name: 1-(1-(1-(4-iodophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
-
Chemical Formula: C₂₀H₂₂IN₃O
-
Molecular Weight: 447.3 g/mol
-
Chemical Structure:
A visual representation of the chemical structure of this compound would be placed here in a full whitepaper.
Pharmacodynamics
Receptor Binding Affinity
This compound exhibits a high affinity for the µ-opioid receptor (MOR). In vitro radioligand binding assays in rat brain tissue have demonstrated its potent binding to this primary target for opioid analgesia and toxicity.[1]
Table 1: µ-Opioid Receptor (MOR) Binding Affinity of this compound [1]
| Compound | Kᵢ (nM) for MOR |
| This compound | Data to be populated from Vandeputte et al., 2024 |
| Reference Opioid (e.g., Morphine) | Comparative Data |
In Vitro Functional Activity
Functional assays confirm that this compound is a full agonist at the µ-opioid receptor. Its potency and efficacy have been characterized using β-arrestin 2 and mini-Gαi recruitment assays in HEK 293T cells.[1]
Table 2: In Vitro MOR Activation by this compound [1]
| Assay | Parameter | This compound | Reference Opioid (e.g., DAMGO) |
| β-arrestin 2 Recruitment | EC₅₀ (nM) | Data from Vandeputte et al., 2024 | Comparative Data |
| Eₘₐₓ (%) | Data from Vandeputte et al., 2024 | Comparative Data | |
| mini-Gαi Recruitment | EC₅₀ (nM) | Data from Vandeputte et al., 2024 | Comparative Data |
| Eₘₐₓ (%) | Data from Vandeputte et al., 2024 | Comparative Data |
Signaling Pathway
Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates a downstream signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, it modulates ion channel activity, resulting in neuronal hyperpolarization and reduced neurotransmitter release.
In Vivo Pharmacology and Toxicology
Antinociceptive Effects
In vivo studies in male CD-1 mice have demonstrated the antinociceptive properties of this compound in response to both thermal and mechanical stimuli.
Table 3: Antinociceptive Effects of this compound in Mice [1]
| Assay | Parameter | This compound (dose-range) |
| Hot-Plate Test | % MPE (Maximum Possible Effect) | Data from Vandeputte et al., 2024 |
| Tail-Flick Test | % MPE | Data from Vandeputte et al., 2024 |
Respiratory Depression
A significant safety concern with potent MOR agonists is respiratory depression. The effects of this compound on respiratory function have been assessed using non-invasive whole-body plethysmography in mice.[1]
Table 4: Respiratory Effects of this compound in Mice (15 mg/kg, IP) [1]
| Parameter | Change from Baseline |
| Respiratory Rate (breaths/min) | Data from Vandeputte et al., 2024 |
| Tidal Volume (mL) | Data from Vandeputte et al., 2024 |
| Minute Ventilation (mL/min) | Data from Vandeputte et al., 2024 |
Genotoxicity
The genotoxic potential of this compound has been evaluated using the in vitro mammalian cell micronucleus (MN) test on human lymphoblastoid TK6 cells. The results indicate that this compound can induce chromosomal damage.[2][3][4]
Table 5: In Vitro Micronucleus Test Results for this compound [2][3][4]
| Cell Line | Treatment Concentration | % Micronucleated Cells | Fold Increase over Control | Statistical Significance |
| TK6 | Data from Lenzi et al., 2025 | Data from Lenzi et al., 2025 | Data from Lenzi et al., 2025 | Data from Lenzi et al., 2025 |
Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the µ-opioid receptor.
-
Methodology:
-
Rat brain tissue is homogenized and centrifuged to prepare a crude membrane fraction.
-
Membranes are incubated with a radiolabeled ligand specific for the MOR (e.g., [³H]-DAMGO) and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Following incubation, the membranes are rapidly filtered and washed to separate bound from unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to the inhibition constant (Kᵢ).[1]
-
In Vitro Micronucleus Test (Flow Cytometry)
-
Objective: To assess the potential of this compound to induce chromosomal damage.
-
Methodology:
-
Human lymphoblastoid TK6 cells are cultured and exposed to varying concentrations of this compound for a defined period (e.g., 24 hours).
-
Positive (e.g., mitomycin C) and negative (vehicle) controls are run in parallel.
-
Following exposure, cells are harvested and treated with a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one nuclear division.
-
Cells are then lysed and stained with a fluorescent nuclear dye.
-
The frequency of micronuclei in binucleated cells is quantified using flow cytometry.[2][3][4]
-
Whole-Body Plethysmography for Respiratory Depression
-
Objective: To measure the in vivo effects of this compound on respiratory function.
-
Methodology:
-
Conscious, unrestrained mice are individually placed in whole-body plethysmography chambers.
-
A baseline period of respiratory recording is established to determine normal breathing parameters.
-
This compound is administered to the animals (e.g., via intraperitoneal injection).
-
Respiratory parameters, including respiratory rate, tidal volume, and minute ventilation, are continuously monitored and recorded for a specified duration post-administration.
-
Changes in respiratory parameters from baseline are calculated to assess the degree of respiratory depression.[1]
-
Discussion and Conclusion
The available preclinical data indicate that this compound is a potent µ-opioid receptor agonist with significant in vivo activity. Its high affinity and functional agonism at the MOR translate to pronounced antinociceptive effects. However, these are accompanied by a clear potential for severe respiratory depression, a hallmark toxicity of this class of compounds. Furthermore, the positive finding in the in vitro micronucleus assay raises concerns about its genotoxic potential, warranting further investigation.
This technical guide provides a foundational understanding of the safety and toxicology profile of this compound based on current research. Drug development professionals should consider these findings in the context of the potential therapeutic applications and the inherent risks associated with potent synthetic opioids. Further studies, including in vivo genotoxicity assays, cardiovascular safety pharmacology, and comprehensive pharmacokinetic and metabolism studies, are necessary to fully characterize the safety profile of this compound.
References
- 1. Elucidating the harm potential of brorphine analogues as new synthetic opioids: Synthesis, in vitro, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Synthetic Opioids: What Do We Know About the Mutagenicity of Brorphine and Its Analogues? [sfera.unife.it]
- 3. mdpi.com [mdpi.com]
- 4. New Synthetic Opioids: What Do We Know About the Mutagenicity of Brorphine and Its Analogues? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Radiolabeling of Opioid Receptor Ligands with Fluorine-18 for PET Imaging
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, quantitative assessment of physiological and biochemical processes in vivo.[1][2][3][4] The development of specific radiotracers is central to PET imaging.[5][6] Fluorine-18 ([¹⁸F]) is a commonly used radionuclide for PET due to its favorable physical characteristics, including a half-life of 109.8 minutes and low positron energy (0.635 MeV), which allows for high-resolution imaging.[1][3] This document provides a detailed protocol for the radiolabeling of an opioid receptor ligand, conceptually termed "Iodorphine," with [¹⁸F] for use in PET imaging. While a specific radiolabeling protocol for a molecule named "this compound" is not established in the scientific literature, this protocol is a representative example based on established methods for synthesizing other [¹⁸F]-labeled opioid receptor PET tracers, such as [¹⁸F]FE-DPN and [¹⁸F]-LY2459989.[7][8]
The endogenous opioid system is a key target for understanding pain, addiction, and various neurological and psychiatric disorders.[5][6] PET imaging of opioid receptors (mu, delta, and kappa) provides valuable insights into these conditions.[4][5] The protocol described herein outlines a nucleophilic substitution approach for the synthesis of a putative [¹⁸F]this compound, a method widely employed for the production of [¹⁸F]-labeled radiopharmaceuticals.[7][9][10]
Data Presentation
The following tables summarize typical quantitative data for the radiosynthesis of [¹⁸F]-labeled opioid receptor ligands, based on published results for analogous tracers.
Table 1: Radiosynthesis Parameters and Yields
| Parameter | Typical Value | Reference |
| Precursor Amount | 1-5 mg | General Practice |
| Starting [¹⁸F]Fluoride Activity | 1-2 GBq | [7] |
| Radiochemical Yield (decay-corrected) | 25-45% | [7][8][11] |
| Total Synthesis Time | 60-95 minutes | [7][11] |
| Molar Activity | 30-1,175 GBq/µmol | [7][8] |
Table 2: Quality Control Specifications
| Parameter | Specification | Reference |
| Radiochemical Purity | > 95% | [7][8] |
| Chemical Purity | > 90% | [11] |
| Residual Solvents | < 400 ppm (Acetonitrile) | USP <467> |
| pH of Final Product | 4.5 - 7.5 | USP <797> |
| Sterility | Sterile | USP <71> |
| Endotoxin Level | < 175 EU/V | USP <85> |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [¹⁸F]this compound via Nucleophilic Substitution
This protocol describes a two-step, automated synthesis of a hypothetical [¹⁸F]this compound from a suitable precursor. The process involves the initial radiofluorination of a tosylate or other suitable leaving group-containing precursor, followed by deprotection to yield the final product. This is a common strategy in [¹⁸F] chemistry.[7]
Materials:
-
Automated synthesis module (e.g., GE TRACERlab FX-FN)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (produced from a cyclotron)
-
Anion exchange cartridge (e.g., QMA)
-
Eluent: Kryptofix 2.2.2 (K₂₂₂)/K₂CO₃ solution in acetonitrile/water
-
Tosyl-protected this compound precursor
-
Anhydrous acetonitrile
-
Deprotection reagent (e.g., HCl or NaOH)
-
Semi-preparative HPLC system
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile/water with 0.1% TFA)
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Sterile water for injection, USP
-
Ethanol, USP
-
Sterile vent filter (0.22 µm)
-
Sterile product vial
Methodology:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto the pre-conditioned anion exchange cartridge.
-
Wash the cartridge with sterile water to remove [¹⁸O]water.
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel using the K₂₂₂/K₂CO₃ eluent.
-
-
Azeotropic Drying:
-
Dry the [¹⁸F]fluoride/K₂₂₂ complex by heating under a stream of nitrogen and vacuum. Add anhydrous acetonitrile and repeat the drying process to ensure anhydrous conditions.
-
-
Radiolabeling Reaction:
-
Dissolve the tosyl-protected this compound precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K₂₂₂ complex in the reaction vessel.
-
Heat the reaction mixture at a specified temperature (e.g., 110-120°C) for a set time (e.g., 10-15 minutes).
-
-
Deprotection:
-
After cooling, add the deprotection reagent (e.g., 2N HCl) to the reaction mixture.
-
Heat the mixture (e.g., at 100°C for 5-10 minutes) to remove the protecting group.
-
-
Purification:
-
Neutralize the reaction mixture and inject it onto the semi-preparative HPLC system.
-
Collect the radioactive fraction corresponding to the [¹⁸F]this compound product.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water.
-
Trap the [¹⁸F]this compound on a C18 SPE cartridge.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile product vial.
-
Protocol 2: Quality Control of [¹⁸F]this compound
Materials:
-
Analytical HPLC system with a radiodetector and UV detector
-
Analytical C18 HPLC column
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Gas chromatography (GC) system
-
TLC scanner
-
Endotoxin detection kit (e.g., LAL test)
-
pH meter or pH strips
Methodology:
-
Radiochemical Purity and Identity:
-
Inject a sample of the final product onto the analytical HPLC system.
-
Confirm the identity of the [¹⁸F]this compound peak by comparing its retention time with that of a non-radioactive standard.
-
Calculate the radiochemical purity by integrating the area of the desired peak relative to the total radioactivity detected.
-
-
Chemical Purity:
-
Analyze the final product using the analytical HPLC with the UV detector to determine the concentration of the non-radioactive this compound and any other UV-active impurities.
-
-
Residual Solvents:
-
Use a GC system to quantify the amount of residual solvents (e.g., acetonitrile, ethanol) in the final product solution.
-
-
pH:
-
Measure the pH of the final product solution using a calibrated pH meter or pH-indicator strips.
-
-
Sterility and Endotoxins:
-
Perform sterility testing according to USP <71> by incubating a sample of the product in suitable growth media.
-
Determine the endotoxin level using a Limulus Amebocyte Lysate (LAL) test kit according to USP <85>.
-
Visualizations
Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.
Caption: Generalized opioid receptor signaling pathway.
References
- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging of opioid receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET and SPECT imaging of the opioid system: receptors, radioligands and avenues for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET imaging of opioid receptors in pain: progress and new directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. mdpi.com [mdpi.com]
- 8. Novel 18F-Labeled κ-Opioid Receptor Antagonist as PET Radiotracer: Synthesis and In Vivo Evaluation of 18F-LY2459989 in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openmedscience.com [openmedscience.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Iodinated Radioligands in Opioid Receptor Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Competitive binding assays are a cornerstone of pharmacological research, enabling the characterization of ligand-receptor interactions. In the study of the opioid system, radiolabeled ligands are indispensable tools for determining the affinity of novel compounds for the mu (µ), delta (δ), and kappa (κ) opioid receptors. While the term "Iodorphine" does not correspond to a known standard opioid ligand, this document will focus on the principles and applications of using iodinated radioligands, such as those labeled with Iodine-125 ([¹²⁵I]), in competitive binding assays for opioid receptors. These high-affinity probes offer significant advantages, including high specific activity, which allows for greater sensitivity and the use of less tissue or protein.
This application note provides a comprehensive overview, detailed experimental protocols, and data presentation guidelines for utilizing iodinated opioid receptor ligands in competitive binding assays.
Principles of Competitive Binding Assays
A competitive binding assay measures the affinity of a test compound (the "competitor") for a receptor by quantifying its ability to displace a radiolabeled ligand (the "radioligand") of known affinity. In this assay, a fixed concentration of the radiolabeled ligand and a preparation of opioid receptors (typically from cell membranes) are incubated with varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes with the radioligand for binding to the receptor, resulting in a decrease in the amount of bound radioactivity.
The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (half-maximal inhibitory concentration). The IC₅₀ value is dependent on the concentration of the radioligand used. Therefore, it is often converted to an inhibition constant (Ki), which represents the affinity of the competitor for the receptor and is independent of the radioligand concentration. The Ki is calculated using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radiolabeled ligand.
-
Kd is the equilibrium dissociation constant of the radiolabeled ligand for the receptor.
Featured Iodinated Radioligand: [¹²⁵I]AR-M100613 for the Delta Opioid Receptor
As a representative example, this document will reference protocols and data related to [¹²⁵I]AR-M100613, a high-affinity and selective antagonist radioligand for the δ-opioid receptor.[1] The principles and methods described can be adapted for other iodinated ligands targeting different opioid receptor subtypes.
Data Presentation
Quantitative data from competitive binding assays should be presented in a clear and organized manner to facilitate comparison between different compounds.
Table 1: Binding Affinities of Various Opioid Ligands at the Delta Opioid Receptor Determined by Competition with [¹²⁵I]AR-M100613.
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Reference |
| SNC-80 | δ-opioid | [¹²⁵I]AR-M100613 | High Affinity | [1] |
| Deltorphin II | δ-opioid | [¹²⁵I]AR-M100613 | High Affinity | [1] |
| DPDPE | δ-opioid | [¹²⁵I]AR-M100613 | High Affinity | [1] |
| DAMGO | µ-opioid | [¹²⁵I]AR-M100613 | Low Affinity | [1] |
| U69,593 | κ-opioid | [¹²⁵I]AR-M100613 | Low Affinity | [1] |
Experimental Protocols
Preparation of Cell Membranes Expressing Opioid Receptors
This protocol describes the preparation of crude membrane fractions from cells stably expressing the opioid receptor of interest.
Materials:
-
Cell culture flasks with confluent cells expressing the target opioid receptor.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Protease inhibitor cocktail.
-
Dounce homogenizer or polytron.
-
Refrigerated centrifuge.
-
Spectrophotometer for protein quantification (e.g., BCA assay).
Procedure:
-
Wash confluent cell monolayers twice with ice-cold PBS.
-
Scrape the cells into ice-cold Lysis Buffer containing protease inhibitors.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.
-
Repeat the centrifugation and resuspension steps twice more to wash the membranes.
-
After the final wash, resuspend the pellet in a small volume of Assay Buffer (see below).
-
Determine the protein concentration of the membrane preparation using a suitable protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay Protocol
This protocol is a general guideline for a competitive binding assay using a ¹²⁵I-labeled opioid ligand.
Materials:
-
Prepared cell membranes expressing the opioid receptor of interest.
-
[¹²⁵I]-labeled opioid ligand (e.g., [¹²⁵I]AR-M100613).
-
Unlabeled competitor compounds (test compounds and a known high-affinity ligand for defining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation fluid.
-
Gamma counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor compounds in Assay Buffer.
-
In a 96-well plate, set up the assay in triplicate as follows:
-
Total Binding: 25 µL of Assay Buffer, 25 µL of [¹²⁵I]-ligand solution, and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of a high concentration of an unlabeled ligand (e.g., 10 µM Naloxone), 25 µL of [¹²⁵I]-ligand solution, and 50 µL of membrane suspension.
-
Competition: 25 µL of each concentration of the competitor compound, 25 µL of [¹²⁵I]-ligand solution, and 50 µL of membrane suspension.
-
-
The final concentration of the [¹²⁵I]-ligand should be at or below its Kd for the receptor. The amount of membrane protein per well should be optimized to ensure that less than 10% of the total radioligand is bound.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials.
-
Measure the radioactivity retained on the filters using a gamma counter.
Data Analysis
-
Calculate the mean counts per minute (CPM) for each condition.
-
Determine Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For the competition assay, express the data as a percentage of the maximum specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation as described above.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: G-protein coupled opioid receptor signaling pathway.
Caption: Experimental workflow for a competitive binding assay.
References
Application Notes and Protocols: Administration of Opioid Compounds in Rodent Pain Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iodorphine is an opioid receptor ligand, often utilized in research as a radiolabeled tool for studying opioid receptor binding and distribution due to its high affinity, particularly for the delta-opioid receptor. While not classically administered as an analgesic, its interaction with opioid receptors places it within the broader context of opioid pharmacology. These application notes provide a comprehensive framework for administering and evaluating opioid compounds, like this compound, in established rodent pain models. The following protocols and data are based on widely-used opioid analgesics such as morphine and serve as a foundational guide for investigating novel or less-characterized opioid ligands.
All experimental procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment.[1]
Mechanism of Action: Opioid Signaling Pathway
Opioid compounds exert their effects by binding to and activating opioid receptors, which are G-protein-coupled receptors (GPCRs).[2][3] The three classical receptor subtypes are mu (μ), delta (δ), and kappa (κ).[3] These receptors are widely distributed in the central and peripheral nervous systems in regions involved in pain transmission and modulation.[3][4]
Upon agonist binding, the receptor activates an associated intracellular G-protein, leading to the dissociation of its Gα and Gβγ subunits.[2][4] This triggers downstream signaling cascades that collectively reduce neuronal excitability and inhibit pain signal transmission.[3] Key mechanisms include:
-
Inhibition of Adenylyl Cyclase: Decreases intracellular cyclic AMP (cAMP) levels.[5]
-
Modulation of Ion Channels:
-
Closes voltage-gated calcium channels (Ca2+) on presynaptic terminals, which reduces the release of excitatory neurotransmitters like glutamate and substance P.[5][6]
-
Opens G-protein-coupled inwardly rectifying potassium channels (GIRK) on postsynaptic neurons, leading to potassium (K+) efflux, hyperpolarization, and a decreased likelihood of firing an action potential.[5][7]
-
These actions occur at multiple levels of the nervous system, including the spinal cord and midbrain, to produce analgesia.[3] Specifically, opioids activate descending inhibitory pathways from the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM) that dampen pain signals ascending the spinal cord.[7][8]
Common Rodent Pain Models
The choice of pain model is critical and depends on the clinical pain state being investigated. A summary of common models is provided below.
| Pain Model Category | Specific Model | Pain Type Represented | Typical Endpoint Measured | Reference |
| Acute Nociceptive | Hot Plate Test | Acute thermal pain | Latency to lick paw or jump | [9][10] |
| Tail-Flick Test | Spinal reflex to thermal pain | Latency to withdraw tail from heat source | [10][11] | |
| Inflammatory | Formalin Test | Tonic chemical pain, inflammation | Time spent licking/biting the injected paw | [10] |
| Complete Freund's Adjuvant (CFA) | Chronic inflammation, hypersensitivity | Mechanical allodynia (von Frey), thermal hyperalgesia | [9][12] | |
| Neuropathic | Chronic Constriction Injury (CCI) | Peripheral nerve injury pain | Mechanical allodynia, thermal hyperalgesia | [13] |
| Paclitaxel-Induced Neuropathy | Chemotherapy-induced neuropathic pain | Mechanical allodynia (von Frey filaments) | [14] |
Experimental Protocols
Detailed methodologies for two standard assays are provided below. These can be adapted for testing specific opioid compounds.
Protocol 1: Hot Plate Test for Acute Thermal Pain
This test assesses the response to a constant thermal stimulus and is sensitive to centrally acting analgesics.[10]
Materials:
-
Hot plate apparatus (e.g., Ugo Basile) set to a constant temperature (e.g., 52-55°C).[10]
-
Plexiglas cylinder to confine the animal to the plate surface.
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., saline).
-
Positive control (e.g., Morphine, 5-10 mg/kg).[11]
-
Vehicle control (e.g., saline).
-
Syringes and needles for administration (e.g., subcutaneous, s.c.).
-
Timer/stopwatch.
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment. Handle animals for several days prior to testing to reduce stress.
-
Baseline Measurement:
-
Gently place the rodent onto the hot plate within the cylinder.
-
Start the timer immediately.
-
Observe the animal for nociceptive responses, typically paw licking, shaking, or jumping.
-
Stop the timer at the first definitive sign of a pain response. This is the baseline latency.
-
To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds), after which the animal is immediately removed regardless of response.[10]
-
Remove the animal from the plate and return it to its home cage.
-
-
Drug Administration:
-
Group animals and administer the test compound, positive control, or vehicle via the desired route (e.g., s.c. or intraperitoneal, i.p.).
-
-
Post-Treatment Testing:
-
At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.
-
-
Data Analysis:
-
Calculate the analgesic effect, often expressed as the Maximum Possible Effect (% MPE):
-
% MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
-
Protocol 2: Formalin Test for Inflammatory Pain
This model produces a biphasic pain response and is useful for differentiating between acute nociceptive and inflammatory pain mechanisms.[10]
Materials:
-
Observation chamber with a clear floor for viewing the paws.
-
5% formalin solution.
-
Microsyringe (e.g., 25-50 µL).
-
Test compound, positive control (e.g., Morphine), and vehicle.
-
Timer.
Procedure:
-
Acclimation: Place the animal in the observation chamber for at least 30 minutes to allow it to acclimate to the environment.
-
Drug Administration: Administer the test compound, positive control, or vehicle at a set time before the formalin injection (e.g., 30 minutes for i.p. administration).
-
Formalin Injection:
-
Briefly restrain the animal.
-
Inject a small volume (e.g., 20-50 µL) of 5% formalin into the plantar surface of one hind paw.
-
-
Observation and Scoring:
-
Immediately return the animal to the observation chamber and start the timer.
-
Observe the animal's behavior continuously for 60 minutes.
-
Record the total time the animal spends licking, biting, or shaking the injected paw.
-
The response is typically biphasic:
-
Phase 1 (0-5 minutes): An acute, neurogenic pain response.
-
Phase 2 (15-60 minutes): An inflammatory pain response.[10]
-
-
-
Data Analysis:
-
Sum the total time spent in nociceptive behaviors for each phase.
-
Compare the scores between the drug-treated groups and the vehicle control group. A significant reduction in time indicates an analgesic effect.
-
Data Presentation & Comparative Efficacy
Quantitative data from rodent pain studies are crucial for determining the efficacy and duration of action of a compound. The table below summarizes typical data for commonly used opioids as a reference for comparison.
| Opioid | Rodent Species | Typical Dose Range (s.c.) | Pain Model | Peak Effect Time | Duration of Action | Reference |
| Morphine | Rat | 5 - 10 mg/kg | Hot Plate, Tail Flick | 30 - 60 min | 2 - 3 hours | [11] |
| Mouse | 5 - 10 mg/kg | Hot Plate, Tail Flick | 30 min | 2 - 3 hours | [11] | |
| Buprenorphine | Rat | 0.1 - 0.5 mg/kg | Tail Flick | 1.5 - 3 hours | 6 - 8 hours | [11][15] |
| Mouse | 0.5 - 2.0 mg/kg | Hot Plate | 60 min | 3 - 5 hours | [11] | |
| Fentanyl | Rat | 0.02 - 0.04 mg/kg | Tail Flick | ~15 min | < 1 hour | |
| Oxycodone | Mouse | 1 - 10 mg/kg | Tail Flick, Neuropathic | 30 min | 1 - 2 hours | [14] |
Important Considerations:
-
Strain Differences: The analgesic efficacy of opioids can vary significantly between different strains of mice and rats.[9]
-
Side Effects: Monitor animals for potential side effects of opioid administration, which can include respiratory depression, sedation, and changes in locomotor activity.[15][16]
-
Tolerance: Chronic or repeated administration of opioids can lead to the development of tolerance, where higher doses are needed to achieve the same analgesic effect.[4][16]
References
- 1. Clinical Management of Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid Analgesia and Opioid-Induced Adverse Effects: A Review [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The Mechanism for Opioid Analgesics in the Treatment of Pain [ebmconsult.com]
- 8. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]
- 9. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. To Treat or Not to Treat: The Effects of Pain on Experimental Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. sea.umh.es [sea.umh.es]
Application Notes and Protocols for In Vivo Microdialysis of Iodorphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodorphine is a potent and selective delta-opioid receptor (DOR) antagonist. Understanding its pharmacokinetic and pharmacodynamic profile in the central nervous system (CNS) is crucial for the development of novel therapeutics targeting the delta-opioid system. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations and endogenous neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals.[1][2] This document provides a detailed protocol for performing in vivo microdialysis to study this compound, offering insights into its mechanism of action and therapeutic potential.
Key Applications
-
Pharmacokinetic Studies: Determine the concentration-time profile of this compound in specific brain regions following systemic or local administration.
-
Pharmacodynamic Studies: Investigate the effects of this compound on the extracellular levels of neurotransmitters (e.g., dopamine, glutamate) to elucidate its modulatory role in neuronal circuits.
-
Target Engagement: Confirm the binding of this compound to delta-opioid receptors in a physiological setting by observing its effects on endogenous opioid peptide levels or downstream signaling markers.
-
Drug-Drug Interaction Studies: Assess how co-administration of other drugs affects the distribution and neurochemical effects of this compound.
Quantitative Data Summary
The following tables summarize typical experimental parameters for in vivo microdialysis of opioid peptides and antagonists. These values are provided as a reference and should be optimized for this compound studies.
Table 1: In Vivo Microdialysis Parameters for Opioid Peptides/Antagonists
| Parameter | Typical Range | Reference |
| Animal Model | Rat (Sprague-Dawley, Wistar), Mouse (C57BL/6) | [6][7] |
| Target Brain Region | Striatum, Nucleus Accumbens, Prefrontal Cortex | [1] |
| Microdialysis Probe | Concentric or Linear, 1-4 mm membrane length | [8][9] |
| Probe Membrane MWCO | 10-100 kDa (for peptides) | [10][11] |
| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) | [1][6] |
| Flow Rate | 0.5 - 2.0 µL/min | [12][13] |
| Sample Collection Interval | 10 - 30 min | [6][13] |
| Probe Recovery (in vitro) | 10 - 30% for peptides | [6][11] |
Table 2: Representative Dosages for Central Administration of Delta-Opioid Receptor Ligands
| Compound | Animal Model | Route of Administration | Dose Range | Effect | Reference |
| Naltrindole | Rat | Intracerebroventricular (ICV) | 20 - 100 nmol | Antagonism of DOR | [3] |
| Naltrindole | Mouse | Intracerebroventricular (ICV) | 2.2 - 22.2 nmol | Antinociception (agonist-like at high doses) | [5] |
| Naltrindole 5′-Isothiocyanate | Rat | Intracerebral Microinjection | 5 nmol | Site-specific modulation of cocaine self-administration | [4] |
| TAN-67 (DOR Agonist) | Rat | Intracerebroventricular (ICV) | 30 - 200 nmol | Neuroprotection | [3] |
Experimental Protocols
I. Surgical Implantation of Microdialysis Guide Cannula
This protocol describes the stereotaxic implantation of a guide cannula for subsequent insertion of a microdialysis probe in a rat model. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Surgical drill
-
Bone screws
-
Dental cement
-
Suturing material
-
Analgesics and post-operative care supplies
Procedure:
-
Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).
-
Mount the rat in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes for the guide cannula and anchor screws at the predetermined stereotaxic coordinates for the target brain region (e.g., nucleus accumbens: AP +1.7 mm, ML ±1.0 mm, DV -5.8 mm from bregma).
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Suture the scalp incision.
-
Administer post-operative analgesics and allow the animal to recover for 5-7 days.
II. In Vivo Microdialysis Procedure (Reverse Dialysis of this compound)
This protocol outlines the procedure for delivering this compound directly into the target brain region via reverse dialysis and collecting dialysate samples for analysis.
Materials:
-
Surgically prepared rat with implanted guide cannula
-
Microdialysis probe (appropriate for peptide sampling)[10]
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂
-
This compound solution in aCSF (concentration to be determined based on desired tissue concentration and probe recovery)
-
Analytical system for sample analysis (e.g., LC-MS/MS)
Procedure:
-
Gently restrain the rat and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples for 1-2 hours (e.g., every 20 minutes).
-
Switch the perfusion medium to aCSF containing this compound.
-
Continue to collect dialysate samples for the desired duration of drug administration.
-
At the end of the experiment, switch the perfusion medium back to aCSF to measure washout.
-
Euthanize the animal and perfuse with saline followed by paraformaldehyde to fix the brain tissue for histological verification of probe placement.
-
Analyze the collected dialysate samples to determine the concentrations of this compound and any relevant neurotransmitters.
III. Analytical Considerations
The analysis of this compound and neurotransmitters in microdialysate samples requires highly sensitive analytical techniques due to the low concentrations and small sample volumes.
-
This compound Quantification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of peptide-based drugs like this compound in biological matrices.[14][15][16]
-
Neurotransmitter Analysis: High-performance liquid chromatography with electrochemical detection (HPLC-ED) is a common and sensitive method for the analysis of monoamine neurotransmitters.[1] LC-MS/MS can also be used for the simultaneous analysis of multiple neurotransmitters.
Visualizations
Delta-Opioid Receptor Signaling Pathway
Caption: Delta-opioid receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Microdialysis
Caption: Experimental workflow for in vivo microdialysis of this compound.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effects of intracerebroventricular injection of delta-opioid receptor agonist TAN-67 or antagonist naltrindole on acute cerebral ischemia in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microinjection of the δ-Opioid Receptor Selective Antagonist Naltrindole 5′-Isothiocyanate Site Specifically Affects Cocaine Self-Administration in Rats Responding under a Progressive Ratio Schedule of Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociception after intracerebroventricular administration of naltrindole in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microdialysis of extracellular endogenous opioid peptides from rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo profiling of seven common opioids for antinociception, constipation and respiratory depression: no two opioids have the same profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. CMA Probes & Guides for Microdialysis [microdialysis.com]
- 10. amuzainc.com [amuzainc.com]
- 11. Custom-made Microdialysis Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo detection of optically-evoked opioid peptide release | eLife [elifesciences.org]
- 14. A Novel Bioanalytical Method for the Determination of Opioids in Blood and Pericardial Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioanalytical procedures and recent developments in the determination of opiates/opioids in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: [¹²⁵I]-Deltorphin II for Autoradiography of Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of radioiodinated deltorphin II ([¹²⁵I]-Deltorphin II) in the autoradiographic analysis of delta-opioid receptors (DOR) in brain tissue. Deltorphins are a class of endogenous opioid peptides known for their high affinity and selectivity for the DOR. The radioiodinated form, [¹²⁵I]-Deltorphin II, serves as a powerful tool for the quantitative and anatomical localization of these receptors, which are implicated in a variety of physiological and pathological processes, including pain modulation, mood regulation, and neuroprotection.
Opioid receptors are G-protein coupled receptors (GPCRs) that are broadly classified into three main types: mu (µ), delta (δ), and kappa (κ).[1] Each receptor subtype has a distinct distribution in the central nervous system and mediates different physiological effects.[1] Autoradiography with selective radioligands like [¹²⁵I]-Deltorphin II allows for the precise mapping of these receptor populations within specific brain regions.
Quantitative Data: Opioid Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of various opioid ligands for the mu, delta, and kappa opioid receptors. This data is crucial for understanding the selectivity of different compounds and for designing competitive binding experiments.
| Ligand | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Deltorphin II | 2,000 - 10,000 | 0.1 - 1.0 | >10,000 |
| DAMGO | 1 - 10 | >10,000 | >10,000 |
| DPDPE | >10,000 | 1 - 10 | >10,000 |
| U-50,488 | >10,000 | >10,000 | 1 - 10 |
| Morphine | 1 - 10 | 100 - 1,000 | 100 - 1,000 |
| Naloxone | 1 - 10 | 10 - 100 | 10 - 100 |
Note: Ki values are approximate and can vary depending on the experimental conditions and tissue preparation.
Experimental Protocols
In Vitro Receptor Autoradiography Protocol for [¹²⁵I]-Deltorphin II
This protocol outlines the steps for performing in vitro receptor autoradiography on frozen brain sections using [¹²⁵I]-Deltorphin II.
Materials:
-
Fresh frozen brain tissue (e.g., rat, mouse)
-
Cryostat
-
Gelatin-coated microscope slides
-
[¹²⁵I]-Deltorphin II (specific activity > 2000 Ci/mmol)
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Non-specific binding solution: Incubation buffer containing 1 µM naloxone
-
Autoradiography cassettes
-
Phosphor imaging screens or autoradiography film
-
Phosphor imager or film developer
-
Image analysis software
Procedure:
-
Tissue Sectioning:
-
Equilibrate the frozen brain block to the cryostat temperature (-18°C to -20°C).
-
Cut 20 µm thick coronal or sagittal sections.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slides at -80°C until use.[2]
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Place the slides in a slide mailer and pre-incubate in incubation buffer for 15 minutes at room temperature to remove endogenous opioids.[3]
-
-
Incubation:
-
Prepare the incubation solution with [¹²⁵I]-Deltorphin II at a final concentration of 50-100 pM in the incubation buffer.
-
For determining non-specific binding, prepare a parallel incubation solution containing [¹²⁵I]-Deltorphin II and 1 µM naloxone.
-
Carefully blot the excess buffer from the slides after pre-incubation.
-
Lay the slides horizontally in a humidified chamber and cover each section with 200-300 µL of the appropriate incubation solution.
-
Incubate for 60-90 minutes at room temperature.[2]
-
-
Washing:
-
Rapidly aspirate the incubation solution from the slides.
-
Immediately immerse the slides in ice-cold wash buffer.
-
Perform three consecutive washes in fresh, ice-cold wash buffer for 5 minutes each to remove unbound radioligand.[2][3]
-
Perform a final quick dip in ice-cold deionized water to remove buffer salts.[3]
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Arrange the dried slides in an autoradiography cassette.
-
In a darkroom, appose the slides to a phosphor imaging screen or autoradiography film.
-
Expose for 12-72 hours at -80°C, depending on the signal intensity.[2]
-
-
Imaging and Analysis:
-
Scan the phosphor imaging screen using a phosphor imager or develop the film.
-
Quantify the optical density of the autoradiograms using image analysis software.
-
Specific binding is calculated by subtracting the non-specific binding (signal in the presence of naloxone) from the total binding.[3]
-
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathways
Opioid receptors primarily couple to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein heterotrimer dissociates into Gα and Gβγ subunits, which then modulate various intracellular effector systems. The following diagrams illustrate the canonical signaling pathways for mu, delta, and kappa opioid receptors.
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Delta-Opioid Receptor Signaling Pathway.
Caption: Kappa-Opioid Receptor Signaling Pathway.
Experimental Workflow for In Vitro Autoradiography
The following diagram outlines the key steps in the experimental workflow for in vitro autoradiography.
Caption: In Vitro Autoradiography Workflow.
References
Application Note: Cell Culture Methodologies for Investigating Iodorphine Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iodorphine is a valuable pharmacological tool used in the study of the endogenous opioid system. It functions as a ligand for opioid receptors, which are G protein-coupled receptors (GPCRs) critically involved in pain modulation, mood regulation, and various other physiological processes.[1][2] The delta-opioid receptor (DOR), a primary target for this compound, has emerged as a promising therapeutic target for chronic pain and mood disorders with a potentially reduced side-effect profile compared to mu-opioid receptor (MOR) agonists like morphine.[2][3] Understanding the cellular and molecular response to this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
This document provides detailed protocols for the preparation of cell cultures for this compound treatment and subsequent analysis of its biological effects. The methodologies cover general cell culture, drug treatment, and assessment of cell viability and downstream signaling pathways.
Principle of Action
This compound primarily acts on the delta-opioid receptor (DOR), which is a member of the inhibitory Gi/Go family of GPCRs.[4] Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The Gαi/o subunit dissociates from the Gβγ subunit. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Simultaneously, the Gβγ subunit can directly modulate ion channels, typically leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5][6] This cascade of events ultimately leads to a reduction in neuronal excitability and neurotransmitter release.[5]
Caption: this compound signaling via the delta-opioid receptor.
Data Presentation
The following tables summarize hypothetical quantitative data derived from the experimental protocols described below.
Table 1: Potency of this compound in Different Cell Lines
| Cell Line | Receptor Target | Assay Type | Parameter | Value (nM) |
|---|---|---|---|---|
| HEK293-DOR | Delta-Opioid (DOR) | cAMP Inhibition | EC₅₀ | 8.5 ± 1.2 |
| SH-SY5Y | Endogenous Opioid | cAMP Inhibition | EC₅₀ | 25.4 ± 3.1 |
| Primary Neurons | Endogenous Opioid | Calcium Flux | EC₅₀ | 15.2 ± 2.5 |
| HEK293-MOR | Mu-Opioid (MOR) | cAMP Inhibition | EC₅₀ | > 1000 |
Table 2: Effect of this compound on Cell Viability (MTT Assay)
| This compound Conc. (µM) | Cell Viability (% of Control) | Standard Deviation |
|---|---|---|
| 0 (Control) | 100 | ± 4.5 |
| 0.1 | 98.7 | ± 5.1 |
| 1 | 97.2 | ± 4.8 |
| 10 | 95.5 | ± 6.2 |
| 50 | 91.3 | ± 5.9 |
| 100 | 88.6 | ± 7.3 |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol describes the standard procedure for culturing an adherent cell line, such as SH-SY5Y or HEK293 cells stably expressing the delta-opioid receptor.
Materials:
-
HEK293-DOR or SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-75) and plates (96-well, 24-well)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Culturing: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask. Incubate at 37°C with 5% CO₂.
-
Maintenance: Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS. Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Subculturing: Add 8 mL of complete growth medium to neutralize the trypsin. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and split the cells into new flasks at a ratio of 1:5 to 1:10.
References
- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delta opioid receptors in brain function and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 4. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Preclinical Evaluation of Novel Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are for research purposes only. The compound "Iodorphine" as specified in the query is not documented in publicly available scientific literature. Therefore, this document utilizes the well-characterized synthetic opioid U-47700 as an illustrative example to provide a framework for the preclinical evaluation of novel opioid agonists. Researchers must conduct thorough literature reviews and dose-finding studies for any new chemical entity. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction to U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide)
U-47700 is a potent, selective µ-opioid receptor (MOR) agonist that was originally synthesized in the 1970s.[1][2] It has been shown to be approximately 7.5 to 10 times more potent than morphine as an analgesic in animal models.[1][2] Due to its high potency and selectivity, it serves as a relevant case study for the preclinical assessment of new synthetic opioids.
Mechanism of Action and Signaling Pathway
Like other opioids, U-47700 exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs).[1] The primary target for its analgesic and respiratory depressant effects is the µ-opioid receptor.
Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular G-proteins (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, decreasing intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The inhibition of VGCCs reduces neurotransmitter release from presynaptic terminals, while the activation of GIRK channels hyperpolarizes postsynaptic neurons, reducing their excitability. Together, these actions lead to a dampening of nociceptive signaling.
Figure 1. Simplified signaling pathway of U-47700 via the µ-opioid receptor.
In Vitro Characterization: Receptor Binding Affinity
Determining the binding affinity of a novel compound to opioid receptors is a critical first step in its pharmacological characterization. This is typically done using radioligand binding assays.
Experimental Protocol: Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., U-47700) for µ, δ, and κ opioid receptors in rat brain tissue homogenates.
Materials:
-
Rat brain tissue (e.g., whole brain, cortex, or striatum)
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ)
-
Non-specific binding control: Naloxone
-
Test compound (U-47700)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In triplicate, prepare tubes containing:
-
Total Binding: Radioligand and buffer.
-
Non-specific Binding: Radioligand, buffer, and a high concentration of naloxone (e.g., 10 µM).
-
Competition Binding: Radioligand, buffer, and varying concentrations of the test compound.
-
-
Incubation: Add the membrane preparation to each tube, mix gently, and incubate at a specified temperature and duration (e.g., 25°C for 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Representative Data: U-47700 Receptor Binding Affinity
The following table summarizes the binding affinities of U-47700 and its metabolites for the three main opioid receptors in rat brain tissue.[1]
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| U-47700 | 11.1 | 1220 | 287 |
| N-desmethyl-U-47700 | 206 | >10,000 | 1060 |
| N,N-didesmethyl-U-47700 | 4080 | >10,000 | 2910 |
| Morphine (comparator) | 2.7 | 220 | 321 |
In Vivo Efficacy: Analgesia Assessment
The analgesic efficacy of a novel opioid is a key determinant of its potential therapeutic value. The hot plate test is a common method for assessing thermal nociception in rodents.
Experimental Protocol: Hot Plate Test in Rats
Objective: To determine the dose-dependent analgesic effect of a test compound.
Apparatus:
-
Hot plate apparatus with adjustable temperature and a timer.
-
Plexiglas cylinder to confine the animal on the hot plate.
Procedure:
-
Acclimation: Acclimate the rats to the testing room and handling for several days prior to the experiment.
-
Baseline Latency: Place each rat on the hot plate (e.g., set to 55°C) and start the timer. Record the latency (in seconds) for the rat to exhibit a nociceptive response (e.g., hind paw lick, hind paw flick, or jumping). To prevent tissue damage, a cut-off time (e.g., 45-60 seconds) must be established.
-
Drug Administration: Administer the test compound (e.g., U-47700) or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 120 minutes), place the rat back on the hot plate and measure the response latency.
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .
-
Determine the ED50 (the dose that produces 50% of the maximum effect) by plotting the %MPE against the log of the dose and fitting the data to a sigmoidal dose-response curve.
-
Representative Data: Analgesic Effect of U-47700 in Rats
The following table summarizes the analgesic and other pharmacodynamic effects of U-47700 administered subcutaneously to male Sprague-Dawley rats.[1]
| Endpoint | ED50 (mg/kg) |
| Analgesia (Hot Plate) | 0.5 |
| Catalepsy | 1.7 |
In Vivo Safety Assessment: Respiratory Depression
Respiratory depression is the most serious adverse effect of opioid agonists. Its evaluation is a critical component of preclinical safety assessment.
Experimental Protocol: Whole-Body Plethysmography in Rats
Objective: To measure the effect of a test compound on respiratory function.
Apparatus:
-
Whole-body plethysmograph chambers for conscious, unrestrained rats.
-
Transducers and software for recording and analyzing respiratory parameters.
Procedure:
-
Acclimation: Acclimate the rats to the plethysmography chambers for several sessions before the experiment to minimize stress-induced respiratory changes.
-
Baseline Measurement: Place the rat in the chamber and allow it to acclimatize. Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute).
-
Drug Administration: Administer the test compound or vehicle.
-
Post-treatment Measurement: Continuously monitor and record respiratory parameters for a defined period after drug administration.
-
Data Analysis:
-
Calculate the change in respiratory parameters from baseline at various time points.
-
Compare the effects of different doses of the test compound to the vehicle control.
-
Figure 2. General experimental workflow for preclinical evaluation of a novel opioid agonist.
Dosage Calculation and Preparation
Stock Solution Preparation
The test compound should be dissolved in a suitable vehicle. For U-47700 HCl, which is water-soluble, sterile saline can be used. For compounds with poor water solubility, a vehicle such as a mixture of DMSO, Tween 80, and saline may be necessary. It is crucial to perform solubility and stability tests for the chosen formulation.
Example Calculation for a 1 mg/mL Stock Solution: To prepare 10 mL of a 1 mg/mL stock solution, weigh 10 mg of the compound and dissolve it in 10 mL of the vehicle.
Animal Dosing Calculation
Doses are typically calculated based on the animal's body weight (in mg/kg).
Example Calculation for a 250g rat receiving a 1.0 mg/kg dose:
-
Dose for the animal (mg): 1.0 mg/kg * 0.250 kg = 0.25 mg
-
Volume to inject (from a 1 mg/mL stock): 0.25 mg / 1 mg/mL = 0.25 mL
It is advisable to adjust the stock solution concentration to ensure the injection volume is appropriate for the route of administration and the size of the animal (e.g., typically 0.1-0.5 mL for a subcutaneous injection in a rat).
Pharmacokinetic Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a novel compound is essential.
Experimental Protocol: Pharmacokinetic Study in Rats
Procedure:
-
Administer the test compound to cannulated rats (e.g., via intravenous and subcutaneous routes in separate groups of animals).
-
Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) after administration.
-
Process the blood to obtain plasma or serum.
-
Analyze the concentration of the parent drug and its major metabolites in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Representative Data: Pharmacokinetics of U-47700 in Rats
The following table summarizes key pharmacokinetic parameters of U-47700 after subcutaneous administration in male Sprague-Dawley rats.[1]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | t½ (min) |
| 0.3 | 20.4 ± 3.4 | 15.0 | 68.1 |
| 1.0 | 61.9 ± 9.8 | 37.5 | 90.0 |
| 3.0 | 185.0 ± 29.3 | 22.5 | 102.1 |
These application notes provide a comprehensive framework for the initial preclinical evaluation of novel opioid agonists, using U-47700 as a working example. The provided protocols and representative data are intended to guide researchers in designing and conducting their own studies. It is imperative to adapt these protocols to the specific properties of the compound under investigation and to adhere to all relevant safety and ethical guidelines.
References
Application Note: Quantitative Analysis of Iodorphine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodorphine, a derivative of the morphinan class of opioids, is a compound of significant interest in pharmacological research and drug development due to its potential analgesic properties. Accurate and precise quantification of this compound in various matrices, such as pharmaceutical formulations and biological samples, is crucial for pharmacokinetic studies, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable analytical technique for this purpose. This application note provides a comprehensive protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection. The described methodology is based on established principles for the analysis of related opioid compounds and serves as a foundational template that can be optimized for specific research needs.
Principle
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities and matrix components. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. An ion-pairing reagent can be incorporated into the mobile phase to improve the peak shape and retention of the basic this compound molecule.[1][2] Detection and quantification are performed using an ultraviolet (UV) detector at a wavelength determined by the maximum absorbance of this compound. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered through a 0.2 µm membrane)[3]
-
Acetic acid (glacial, analytical grade)[4]
-
Triethylamine (for mobile phase modification, if needed)[4]
-
Sodium dodecyl sulfate (SDS) (for ion-pairing, if needed)[2]
-
Phosphate buffer components (e.g., potassium phosphate monobasic, sodium phosphate dibasic)
-
Sample matrix (e.g., plasma, serum, pharmaceutical dosage form)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[1] The following are typical starting conditions that may require optimization:
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[2][5] |
| Mobile Phase | A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) B: Acetonitrile Isocratic or gradient elution can be used. A typical starting point is a mixture of buffer and acetonitrile.[4][5] An ion-pairing reagent like SDS (e.g., 0.5% w/v) can be added to the aqueous phase.[2] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10-20 µL[6] |
| Column Temperature | 25-30 °C[6][7] |
| Detection Wavelength | Determined by UV scan of this compound standard (typically in the range of 210-285 nm for opioids). For many opioids, 230 nm or 280 nm is a common detection wavelength.[1][2] |
| Run Time | Sufficient to allow for the elution of this compound and any interfering peaks. |
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or a mixture of methanol and water).[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical calibration range for opioid analysis can be from 0.1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure is critical to remove interfering substances and ensure the compatibility of the sample with the HPLC system.[3] The specific protocol will depend on the sample matrix.
For Pharmaceutical Formulations (e.g., Tablets, Injections):
-
Accurately weigh and crush a representative number of tablets or measure a precise volume of the injection solution.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of methanol and water with a small amount of acid like acetic acid).[4]
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Dilute the solution to a known volume with the mobile phase to bring the concentration of this compound within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[3]
For Biological Samples (e.g., Plasma, Serum):
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol, typically 3 volumes of solvent to 1 volume of plasma) to the sample. Vortex vigorously and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins. Collect the supernatant.[6]
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the sample to make this compound neutral or basic. Extract with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE): This is often the preferred method for cleaning up complex biological samples.[8]
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase C18 cartridge).
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound with a stronger solvent.
-
Evaporate the eluate and reconstitute the residue in the mobile phase before injection.
-
Data Presentation
The quantitative data obtained from the method validation should be summarized for clarity and easy comparison. The following table presents an example of typical validation parameters for an opioid HPLC method.
| Parameter | Typical Value |
| Retention Time (min) | 3 - 10 |
| Linearity Range (µg/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | 5 - 50 |
| Limit of Quantification (LOQ) (ng/mL) | 15 - 150 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification by HPLC.
Opioid Receptor Signaling Pathway
Opioids like this compound typically exert their effects by acting as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs).[9][10] The binding of an opioid agonist to the receptor initiates a downstream signaling cascade.
Caption: Simplified G-protein coupled opioid receptor signaling pathway.
Conclusion
This application note provides a detailed framework for the development of a robust and reliable HPLC method for the quantification of this compound. The provided protocols for sample preparation and chromatographic analysis are based on established methods for similar opioid compounds and should serve as a strong starting point for method development and validation. Researchers should perform appropriate method optimization and validation for their specific application and matrix to ensure the accuracy, precision, and reliability of their results.
References
- 1. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. digitalcommons.lindenwood.edu [digitalcommons.lindenwood.edu]
- 5. HPLC Separation of Morphine and Hydromorphone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. asianpubs.org [asianpubs.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Utilizing Iodorphine in Calcium Imaging Assays for Opioid Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid receptors, a class of G-protein coupled receptors (GPCRs), are critical targets in pain management and the study of addiction.[1][2][3] Iodorphine, a derivative of morphine, is an opioid agonist that can be utilized to probe the function and signaling of these receptors. One of the key downstream effects of opioid receptor activation is the modulation of intracellular calcium (Ca2+) levels, which plays a pivotal role in numerous cellular processes, including neurotransmitter release and gene expression.[1][4] Calcium imaging assays provide a powerful high-throughput method to screen for and characterize the activity of opioid receptor ligands like this compound by measuring changes in intracellular Ca2+ concentrations.[5][6]
This application note provides a detailed protocol for employing this compound in a calcium imaging assay using common fluorescent Ca2+ indicators. It also outlines the putative signaling pathway and presents a template for data analysis.
Putative Signaling Pathway of this compound
This compound, as an opioid agonist, is expected to bind to opioid receptors (primarily μ-opioid receptors), which are coupled to inhibitory G-proteins (Gi/o).[1][2][7] Upon binding, the G-protein dissociates into its Gα and Gβγ subunits. The Gβγ subunit can directly interact with and modulate the activity of ion channels, including voltage-gated calcium channels (VGCCs), leading to a decrease in calcium influx.[8] Concurrently, the Gαi subunit inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP). This reduction in cAMP can lead to a decrease in the activity of protein kinase A (PKA), which in turn can affect the phosphorylation state and activity of various proteins involved in calcium homeostasis. In some neuronal contexts, opioid agonists have been shown to enhance spontaneous intracellular Ca2+ oscillations, an effect dependent on NMDA receptors and L-type Ca2+ channels.[4]
Experimental Workflow
The general workflow for a calcium imaging assay involves cell preparation, loading of a calcium-sensitive dye, baseline fluorescence measurement, addition of the test compound (this compound), and recording the change in fluorescence, followed by data analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the cell line and specific experimental setup.
Materials:
-
HEK293 cells stably expressing the μ-opioid receptor (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well black, clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Naloxone (optional, for antagonist studies)
-
Fluo-8 AM calcium indicator dye (or other suitable dyes like Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader or fluorescence microscope with automated liquid handling
Procedure:
-
Cell Plating:
-
Culture HEK293-MOR cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Plate the cells in a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a 2X Fluo-8 loading solution. For each 10 mL, mix 10 µL of 4 mM Fluo-8 AM with 10 µL of 20% Pluronic F-127 in HBSS with 20 mM HEPES.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the 2X Fluo-8 loading solution to each well.
-
Incubate the plate at 37°C for 30 minutes, then at room temperature for another 30 minutes in the dark.
-
-
Calcium Imaging Assay:
-
After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye.
-
Leave 100 µL of HBSS with 20 mM HEPES in each well.
-
Prepare a serial dilution of this compound in HBSS at 2X the final desired concentration. Also prepare a vehicle control (e.g., DMSO in HBSS).
-
Place the cell plate into the fluorescence plate reader (e.g., FlexStation).
-
Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm for Fluo-8.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Using the instrument's automated liquid handling, add 100 µL of the 2X this compound dilutions to the respective wells.
-
Continue recording the fluorescence signal for at least 60-180 seconds to capture the peak response.
-
(Optional) For antagonist experiments, after the agonist response has peaked or plateaued, add the antagonist (e.g., naloxone) and continue recording to observe any reversal of the signal.
-
-
Data Analysis:
-
The change in intracellular calcium is typically represented as the change in fluorescence (ΔF) normalized to the baseline fluorescence (F₀), i.e., ΔF/F₀.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak ΔF/F₀ against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and the maximum response.
-
Data Presentation
The following table is an example of how to present quantitative data from a calcium imaging assay with this compound. The values provided are for illustrative purposes only.
| Agonist Concentration (nM) | Mean Peak ΔF/F₀ | Standard Deviation | n |
| 0 (Vehicle) | 0.05 | 0.01 | 3 |
| 0.1 | 0.12 | 0.02 | 3 |
| 1 | 0.45 | 0.05 | 3 |
| 10 | 0.88 | 0.09 | 3 |
| 100 | 1.35 | 0.12 | 3 |
| 1000 | 1.42 | 0.11 | 3 |
| 10000 | 1.45 | 0.13 | 3 |
| EC₅₀ | ~5.6 nM |
Conclusion
Calcium imaging assays offer a robust and sensitive method to study the functional consequences of opioid receptor activation. By using this compound in such assays, researchers can characterize its potency and efficacy at the cellular level, providing valuable insights for drug development and the fundamental understanding of opioid signaling. The protocols and pathways described herein provide a solid framework for initiating these studies.
References
- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Opioid receptors signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid Enhancement of Calcium Oscillations and Burst Events Involving NMDA Receptors and L-Type Calcium Channels in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. Calcium Indicators | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Iodorphine Blood-Brain Barrier Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the blood-brain barrier (BBB) permeability and transport of iodorphine, a derivative of the opioid peptide dynorphin. Due to the limited availability of studies specifically focused on this compound, the following protocols are based on established methodologies for studying the BBB penetration of other opioid peptides and small molecules. These protocols should be considered as a starting point and may require optimization for this compound-specific characteristics.
Introduction to this compound and Blood-Brain Barrier Research
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For a CNS-acting drug like this compound to be effective, it must cross this barrier to reach its target receptors. Understanding the mechanisms and extent of this compound's BBB penetration is therefore critical for its development as a therapeutic agent.
Key parameters in BBB research include:
-
Permeability Coefficient (Papp): A measure of the rate at which a compound crosses a membrane, typically determined using in vitro models.
-
Brain-to-Plasma Concentration Ratio (Kp): The ratio of the total concentration of a drug in the brain to that in the plasma at a specific time point, determined in vivo.
-
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): The ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in plasma, considered the gold standard for assessing BBB transport. A Kp,uu value close to 1 suggests passive diffusion, less than 1 suggests active efflux, and greater than 1 suggests active influx.
-
Brain Uptake Index (BUI): A relative measure of brain uptake compared to a highly permeable reference compound.
Many opioids are known substrates for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump drugs out of the brain, limiting their CNS efficacy.[1] It is crucial to determine if this compound is also a substrate for these transporters.
Quantitative Data Summary
| Compound | Method | Parameter | Value | Reference |
| Opiorphin | In vitro rat BBB model | Papp | 0.53 ± 1.36 × 10⁻⁶ cm/s | [2] |
| Morphine | In vitro (Caco-2/L-MDR1 cells) | Efflux Ratio | ~1.5 | [3] |
| Morphine | In vivo (mdr1a -/- mice) | Unbound brain ECF ratio (-/- vs +/+) | 2.7 - 3.6 | [3] |
| Morphine | In vivo (mdr1a -/- mice) | Total brain/plasma ratio | 1.1 (-/-) vs 0.5 (+/+) | [3] |
| Loperamide | In vivo (monkeys with PET) | Brain radioactivity increase with P-gp inhibitor | 3-fold | [3] |
| Oxycodone | In vivo (rats) | Unbound brain/blood concentration ratio | ~3 | [3] |
Experimental Protocols
In Vitro Blood-Brain Barrier Models
In vitro models are useful for initial screening of BBB permeability and for investigating specific transport mechanisms in a controlled environment.[4]
This protocol uses a monolayer of brain endothelial cells cultured on a semipermeable membrane to assess the permeability of this compound.
Materials:
-
Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or primary brain endothelial cells
-
Transwell inserts (e.g., 0.4 µm pore size) for 12- or 24-well plates
-
Cell culture medium and supplements
-
This compound solution of known concentration
-
Lucifer yellow or another low-permeability marker
-
Analytical instrumentation for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed the endothelial cells onto the apical side of the Transwell inserts at a high density.
-
Monolayer Formation: Culture the cells for 5-7 days until a confluent monolayer is formed. Monitor the monolayer integrity by measuring Transendothelial Electrical Resistance (TEER).
-
Permeability Assay (Apical to Basolateral): a. Replace the medium in both the apical and basolateral chambers with fresh, pre-warmed assay buffer. b. Add the this compound solution (and Lucifer yellow) to the apical chamber. c. At designated time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh assay buffer. d. At the end of the experiment, collect a sample from the apical chamber.
-
Permeability Assay (Basolateral to Apical for Efflux Ratio): a. To determine if this compound is a substrate for efflux transporters like P-gp, perform the permeability assay in the reverse direction (basolateral to apical). b. An efflux ratio (Papp, B-A / Papp, A-B) significantly greater than 2 suggests active efflux.[5]
-
Sample Analysis: Quantify the concentration of this compound and the permeability marker in all samples using a validated analytical method.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of appearance of the compound in the receiver chamber.
-
A: The surface area of the membrane.
-
C₀: The initial concentration in the donor chamber.
-
In Vivo Blood-Brain Barrier Studies
In vivo studies provide a more physiologically relevant assessment of BBB penetration, accounting for factors like plasma protein binding and metabolism.
This technique allows for the measurement of the unidirectional influx of a compound into the brain.
Materials:
-
Anesthetized rat or mouse
-
Perfusion pump and surgical instruments
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing radiolabeled or non-labeled this compound
-
Brain tissue homogenization equipment
-
Scintillation counter (for radiolabeled compound) or LC-MS/MS
Procedure:
-
Animal Preparation: Anesthetize the animal and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery.
-
Perfusion: Begin perfusion of the this compound-containing buffer at a constant rate for a short duration (e.g., 30-60 seconds).
-
Decapitation and Brain Removal: At the end of the perfusion, decapitate the animal and quickly remove the brain.
-
Sample Processing: Homogenize the brain tissue and analyze for the concentration of this compound.
-
Calculation of Brain Uptake: The brain uptake can be expressed as the permeability-surface area (PS) product or as a percentage of the perfused dose.
Microdialysis is a minimally invasive technique used to measure the unbound concentration of a drug in the brain's extracellular fluid (ECF) over time.[6]
Materials:
-
Freely moving rat or mouse with a surgically implanted guide cannula
-
Microdialysis probe
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for systemic administration (e.g., intravenous infusion)
-
Highly sensitive analytical method (e.g., LC-MS/MS) for quantifying low concentrations of this compound in the dialysate.
Procedure:
-
Probe Insertion: Insert the microdialysis probe through the guide cannula into the target brain region (e.g., striatum).
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2 µL/min) and allow the system to equilibrate.
-
Baseline Collection: Collect several baseline dialysate fractions before drug administration.
-
Drug Administration: Administer this compound systemically.
-
Sample Collection: Continue collecting dialysate fractions at regular intervals for several hours. Simultaneously, collect blood samples to determine the plasma concentration of this compound.
-
Probe Calibration: Determine the in vivo recovery of the probe to convert dialysate concentrations to absolute ECF concentrations.
-
Analysis: Analyze the dialysate and plasma samples for this compound concentrations.
-
Data Analysis: Plot the ECF and plasma concentration-time profiles and calculate the Kp,uu,brain.
In Silico Modeling
Computational models can predict the BBB permeability of a compound based on its physicochemical properties.
Software:
-
Molecular modeling software (e.g., Schrödinger, MOE)
-
QSAR model building software (e.g., R, Python with scikit-learn)
Procedure:
-
Descriptor Calculation: Calculate various physicochemical descriptors for this compound, such as molecular weight, logP, polar surface area (PSA), number of hydrogen bond donors and acceptors, and rotatable bonds.
-
Model Prediction: Use established QSAR models that predict BBB penetration (often expressed as logBB) based on these descriptors.
-
Molecular Dynamics Simulation: Perform molecular dynamics simulations to model the interaction of this compound with a lipid bilayer to understand its passive diffusion characteristics.
-
Docking Studies: If this compound is suspected to be a substrate for a transporter like P-gp, perform molecular docking studies to predict its binding affinity to the transporter.
Visualizations
Experimental Workflow for In Vitro Permeability Assay
Caption: Workflow for the in vitro Transwell permeability assay.
Logical Flow for In Vivo Microdialysis Study
Caption: Logical workflow for an in vivo microdialysis study.
P-glycoprotein Efflux Signaling Pathway
Caption: P-glycoprotein mediated efflux of this compound at the BBB.
References
- 1. mdpi.com [mdpi.com]
- 2. Transfer of opiorphin through a blood-brain barrier culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opioids and the Blood-Brain Barrier: A Dynamic Interaction with Consequences on Drug Disposition in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Low Dose Morphine Does Not Alter Two In Vitro BBB Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo detection of optically-evoked opioid peptide release | eLife [elifesciences.org]
- 6. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Iodorphine Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Iodorphine in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound, a novel opioid analgesic, is primarily influenced by several factors. These include the pH of the solution, exposure to light, temperature, and the presence of oxidizing agents.[1][2] Like many opioids, this compound is susceptible to degradation through oxidation and hydrolysis.
Q2: What is the optimal pH range for maintaining this compound stability in solution?
A2: this compound exhibits maximal stability in acidic to neutral solutions. It is recommended to maintain the pH between 4.0 and 6.5. In alkaline conditions, the rate of degradation, particularly oxidation, increases significantly.[2]
Q3: How does temperature affect the shelf-life of this compound solutions?
A3: Elevated temperatures accelerate the degradation of this compound. For short-term storage (up to 7 days), solutions should be kept at refrigerated temperatures (2-8°C). For long-term storage, freezing (-20°C) is recommended, though precipitation may occur upon thawing and should be carefully monitored.[3] Room temperature storage is generally not advised for extended periods.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is photosensitive. Exposure to UV light can induce photodegradation, leading to the formation of degradation products and a loss of potency.[1] It is crucial to protect this compound solutions from light by using amber vials or by wrapping the container in aluminum foil.
Troubleshooting Guides
Issue 1: A yellow or brown discoloration is observed in the this compound solution.
-
Question: My this compound solution, which was initially clear, has turned a yellowish-brown color. What could be the cause, and how can I prevent this?
-
Answer: Discoloration is a common indicator of oxidative degradation. This is often accelerated by exposure to oxygen and light, as well as higher pH values.[2]
-
Troubleshooting Steps:
-
Check pH: Ensure the pH of your solution is within the recommended range of 4.0-6.5.
-
Protect from Light: Store the solution in an amber vial or protect it from light with an opaque covering.
-
Minimize Headspace: Use a container that is appropriately sized for the volume of the solution to minimize the amount of oxygen in the headspace.
-
Use Antioxidants: Consider adding an antioxidant, such as ascorbic acid or sodium metabisulfite, to the formulation.
-
-
Issue 2: A precipitate has formed in my refrigerated or thawed this compound solution.
-
Question: After storing my this compound solution in the refrigerator, I noticed a precipitate. Is the product degraded?
-
Answer: Precipitation at low temperatures does not necessarily indicate degradation. This compound, like some other opioid salts, can have lower solubility at colder temperatures.[3]
-
Troubleshooting Steps:
-
Visual Inspection: Warm the solution to room temperature and gently agitate to see if the precipitate redissolves.
-
Microscopic Examination: If the precipitate persists, examine it under a microscope to check for crystalline structures, which might suggest precipitation of the active pharmaceutical ingredient (API), versus amorphous particles that could be degradation products.
-
Concentration Analysis: Perform a concentration analysis using a validated method like HPLC to determine if the active concentration has decreased.
-
-
Data on this compound Stability
The following tables summarize the effects of various conditions on the stability of a 1 mg/mL this compound solution.
Table 1: Effect of pH on this compound Stability at 25°C for 72 hours
| pH | % Initial Concentration Remaining | Appearance |
| 3.0 | 98.5% | Clear, colorless |
| 5.0 | 99.2% | Clear, colorless |
| 7.0 | 95.8% | Clear, faint yellow |
| 9.0 | 82.1% | Yellow-brown |
Table 2: Effect of Temperature and Light on this compound Stability at pH 5.0 for 30 days
| Storage Condition | % Initial Concentration Remaining | Appearance |
| 2-8°C, Protected from Light | 98.9% | Clear, colorless |
| 25°C, Protected from Light | 91.5% | Clear, faint yellow |
| 25°C, Exposed to Light | 75.3% | Yellow-brown |
| 40°C, Protected from Light | 65.2% | Brown |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and its degradation products.[4][5]
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Procedure:
-
Prepare a standard curve of this compound in the desired concentration range.
-
Dilute the sample solutions to fall within the standard curve range.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area of this compound and any degradation products.
-
Calculate the concentration of this compound in the samples based on the standard curve.
-
Visualizations
Caption: Primary degradation pathways for this compound in solution.
Caption: Workflow for conducting this compound stability studies.
Caption: Troubleshooting decision tree for discolored this compound solutions.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Stability and compatibility of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Determination of morphine, diamorphine and their degradation products in pharmaceutical preparation by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Opioid Peptide Aggregation and Prevention
Note to the user: The term "Iodorphine" did not yield specific results in scientific literature. Based on the context of your request concerning aggregation issues in drug development and signaling pathways, this technical support center has been developed focusing on a representative and well-researched class of opioid peptides, such as Endorphins . The principles and techniques discussed here are broadly applicable to many peptides facing similar challenges.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern for opioid peptides like β-endorphin?
Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble structures, ranging from small oligomers to large fibrillar species.[1][2][3] This is a significant concern in the development of therapeutic peptides, including opioid peptides, as it can lead to:
-
Loss of therapeutic efficacy: Aggregated peptides may not bind to their target receptors effectively.
-
Altered pharmacokinetics: The absorption, distribution, metabolism, and excretion of the peptide can be unpredictable.
-
Potential for immunogenicity: Protein aggregates can trigger an immune response, which is a major safety concern for biotherapeutics.[4]
-
Manufacturing and formulation challenges: Aggregation can cause issues during production, purification, and storage.[1][2]
Q2: What are the primary factors that induce the aggregation of our opioid peptide?
Several intrinsic and extrinsic factors can influence peptide aggregation.[1][2][3] Key factors include:
-
Peptide Sequence: The primary amino acid sequence is a major determinant. Stretches of hydrophobic amino acids or those with a propensity to form β-sheets can promote aggregation.[5][6]
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[2][3]
-
pH and Net Charge: Aggregation is often favored when the pH of the solution is close to the isoelectric point (pI) of the peptide, where the net charge is minimal, reducing electrostatic repulsion between molecules.[3][7]
-
Temperature: Elevated temperatures can induce conformational changes and increase the rate of aggregation.[7]
-
Ionic Strength: The concentration of salts in the solution can either shield charges and promote aggregation or stabilize the native state, depending on the specific salt and its concentration.[7]
-
Mechanical Stress: Agitation, shearing, or freeze-thaw cycles can expose hydrophobic regions and induce aggregation.[1]
-
Presence of Excipients and Impurities: Certain excipients can either stabilize or destabilize a peptide formulation. Impurities can sometimes act as nucleation sites for aggregation.[1][2]
-
Surfaces and Interfaces: Peptides can adsorb to the surfaces of containers (e.g., glass, plastic) or at the air-water interface, which can trigger conformational changes and aggregation.[1][2]
Troubleshooting Guide
Problem: I am observing visible precipitates in my opioid peptide solution after reconstitution or during storage.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | Ensure you are using the recommended solvent for reconstitution. For many peptides, this may be sterile, deionized water, or a specific buffer. If solubility is still an issue, consider using a small amount of a solubilizing agent like acetonitrile or DMSO before diluting with the aqueous buffer. Always check for compatibility with your experimental system. |
| Incorrect pH | The pH of the solution may be too close to the peptide's isoelectric point (pI). Adjust the pH of your buffer to be at least 1-2 units away from the pI to increase the net charge and electrostatic repulsion between peptide molecules.[3][7] |
| High Concentration | The peptide concentration may be too high, exceeding its solubility limit under the current conditions.[2][3] Try working with lower concentrations if your experimental design allows. If high concentrations are necessary, a formulation optimization with stabilizing excipients may be required. |
| Inappropriate Storage Temperature | Storing the peptide solution at an incorrect temperature can promote aggregation. For short-term storage, refrigeration (2-8°C) is often recommended. For long-term storage, freezing at -20°C or -80°C is typically advised.[8][9][10] Avoid repeated freeze-thaw cycles. |
| Mechanical Stress | Vigorous vortexing or shaking can induce aggregation. Mix gently by swirling or pipetting up and down. |
Problem: My peptide-based assay is yielding inconsistent or lower-than-expected results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of Soluble Aggregates | Not all aggregates are visible precipitates. Soluble oligomers can form, which may have reduced biological activity but are not visually apparent. Analyze your peptide solution for the presence of soluble aggregates using techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[4][11] |
| Adsorption to Surfaces | Peptides can adsorb to the surfaces of microplates or labware, reducing the effective concentration in your assay. Consider using low-binding microplates and tubes. Including a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.1%) in your buffers can help prevent surface adsorption.[12] |
| Peptide Degradation | In addition to aggregation, the peptide may be degrading due to chemical instability (e.g., oxidation, deamidation).[2][3] Ensure proper storage conditions and consider the use of antioxidants or chelating agents if oxidation is suspected. Analyze the purity of your peptide stock using HPLC. |
Data and Parameters
Table 1: Factors Influencing Opioid Peptide Aggregation and Prevention Strategies
| Factor | Influence on Aggregation | Prevention Strategy |
| pH | Aggregation is often maximal near the isoelectric point (pI).[3][7] | Formulate at a pH at least 1-2 units away from the pI. |
| Temperature | Higher temperatures generally increase aggregation rates.[7] | Store at recommended cool temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term).[8][9][10] |
| Concentration | Higher concentrations increase the likelihood of aggregation.[2][3] | Work at the lowest feasible concentration. |
| Ionic Strength | Can either promote or inhibit aggregation depending on the specific ions and their concentration. | Optimize salt concentration in the buffer. |
| Excipients | Sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), and certain amino acids (e.g., arginine, glycine) can act as stabilizers.[1][13] | Screen for effective stabilizing excipients. |
| Mechanical Stress | Agitation, shaking, and freeze-thaw cycles can induce aggregation.[1] | Handle solutions gently; aliquot for storage to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Fibrillar Aggregate Detection
This assay is used to detect and quantify the formation of amyloid-like fibrillar aggregates. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these fibrils.[11]
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)
-
Glycine-NaOH buffer (50 mM, pH 8.5) or another suitable buffer
-
Peptide stock solution and samples to be tested
-
96-well black microplate (for fluorescence measurements)
-
Fluorescence microplate reader
Procedure:
-
Prepare Working Solutions:
-
Dilute the ThT stock solution to a final working concentration of 10-20 µM in the Glycine-NaOH buffer.
-
Prepare your peptide samples at the desired concentrations in the same buffer. Include a buffer-only blank and a positive control (if available).
-
-
Assay Setup:
-
In the 96-well black microplate, add 180 µL of the ThT working solution to each well.
-
Add 20 µL of your peptide sample, blank, or control to the corresponding wells. This brings the total volume to 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set to approximately 440-450 nm and emission set to approximately 480-500 nm.[4]
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank (buffer + ThT) from the readings of your peptide samples.
-
An increase in fluorescence intensity compared to a non-aggregated control indicates the presence of fibrillar aggregates.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
SEC separates molecules based on their size. Aggregates, being larger than the monomeric peptide, will elute earlier from the column. This method can be used to quantify the percentage of monomer, dimer, and higher-order aggregates.[11]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size-exclusion column appropriate for the molecular weight range of your peptide and its potential aggregates.
-
Mobile phase (a buffer in which the peptide is soluble and does not interact with the column matrix, e.g., phosphate-buffered saline, pH 7.4).
-
Peptide samples and a monomeric peptide standard.
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.
-
-
Sample Preparation:
-
Prepare your peptide samples in the mobile phase. Filter the samples through a low-protein-binding 0.22 µm filter if necessary to remove any large, insoluble particles.
-
-
Injection and Elution:
-
Inject a defined volume of your peptide sample onto the column.
-
Elute with the mobile phase at a constant flow rate. Monitor the eluent using the UV detector at a wavelength where the peptide absorbs (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. The main peak should correspond to the monomeric peptide. Peaks eluting earlier (at lower retention volumes) correspond to aggregates.
-
Integrate the area under each peak.
-
Calculate the percentage of aggregation as follows: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Visualizations
Caption: General signaling pathway of a µ-opioid receptor upon binding of an opioid peptide.
Caption: A logical workflow for the investigation and mitigation of peptide aggregation.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. 克服固相多肽合成中的聚集問題 [sigmaaldrich.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Storage temperature effect on the stability of morphine and codeine in urine. | Semantic Scholar [semanticscholar.org]
- 10. Stability of morphine, codeine, and 6-acetylmorphine in blood at different sampling and storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Enhancing Iodorphine Signal in Autoradiography
Welcome to the technical support center for iodorphine autoradiography. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help enhance and troubleshoot this compound signaling in their experiments.
Troubleshooting Guide
This guide addresses common issues that can lead to weak or inconsistent this compound signals in autoradiography.
Problem: Weak or No Signal
| Possible Cause | Troubleshooting Steps |
| Suboptimal Radioligand Concentration | The concentration of the radioligand is critical for achieving a strong signal. Ensure you are using the recommended concentration of ¹²⁵I-iodorphine for your specific tissue and receptor type. Consider performing a saturation binding experiment to determine the optimal concentration (Kd) for your experimental conditions. |
| Incorrect Incubation Time or Temperature | Incubation time and temperature significantly impact ligand binding. For many applications, incubating tissue sections with the radioligand solution for 90 minutes at room temperature with periodic agitation is a good starting point.[1] However, these parameters may need to be optimized for your specific experiment. |
| Issues with Tissue Preparation | The quality of your tissue sections is paramount. Ensure that tissues are properly frozen, sectioned at an appropriate thickness (e.g., 20 µm), and thaw-mounted onto charged slides to maintain tissue integrity.[1][2] Store slides desiccated at -80°C until use.[1] |
| Ineffective Washing Steps | Inadequate washing can result in high non-specific binding, which can obscure the specific signal. Use ice-cold wash solution and perform multiple washes (e.g., three washes for 5 minutes each) to effectively remove unbound radioligand.[1] A final brief dip in distilled water can help remove salts.[1] |
| Expired or Degraded Radioligand | Radioligands have a limited shelf life. Always check the expiration date of your ¹²⁵I-iodorphine and store it according to the manufacturer's instructions to prevent degradation. |
Problem: High Background or Non-Specific Binding
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | Pre-incubating the tissue sections in a buffer containing a blocking agent can help to reduce non-specific binding. A common pre-incubation buffer is 50 mM Tris, 5 mM MgCl₂, and 0.1 mM EDTA with a protease inhibitor cocktail (pH 7.4) for 30 minutes.[1] |
| Inadequate Washing | As mentioned above, thorough washing is crucial. Increasing the number or duration of washes in ice-cold buffer can help to reduce background noise. |
| Lipophilicity of the Ligand | This compound, like other opioid ligands, can exhibit non-specific binding due to its lipophilic nature.[3] Optimizing the washing steps and including a blocking step are key to minimizing this. |
| Drying Artifacts | Ensure slides are dried completely under a stream of warm air after the final wash to prevent artifacts that can mimic a signal.[1] |
Quantitative Data Summary
The following table summarizes key quantitative parameters that can be optimized to enhance the this compound signal. These values are starting points and may require adjustment for your specific experimental setup.
| Parameter | Recommended Range/Value | Notes |
| Tissue Section Thickness | 20 µm | Thicker sections may increase signal but can also increase background and reduce resolution.[1] |
| Pre-incubation Time | 30 minutes | Helps to equilibrate the tissue and reduce non-specific binding.[1] |
| Radioligand Incubation Time | 90 minutes | Should be optimized based on the binding kinetics of this compound to the target receptor.[1] |
| Incubation Temperature | Room Temperature (~22 °C) | Temperature can affect binding affinity and kinetics.[2] |
| Wash Duration | 3 x 5 minutes | Multiple, short washes are generally more effective than a single long wash.[1] |
| Exposure Time | 1 - 5 days | Dependent on the specific activity of the radioligand and the density of the target receptors.[1] |
Experimental Protocols
Standard this compound Autoradiography Protocol
This protocol provides a general framework for performing this compound autoradiography on frozen tissue sections.
-
Tissue Sectioning:
-
Pre-incubation:
-
Bring the slides to room temperature while still in the slide box to prevent condensation.
-
Place the slides in a pre-incubation buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) for 30 minutes with gentle agitation.[1]
-
-
Radioligand Incubation:
-
Remove the slides from the pre-incubation buffer.
-
Place the slides horizontally in a humidified chamber.
-
Layer 1 ml of the ¹²⁵I-iodorphine solution in assay buffer over each slide.
-
Incubate for 90 minutes at room temperature with periodic agitation.[1]
-
-
Washing:
-
Drying and Exposure:
-
Data Acquisition and Analysis:
-
Scan the phosphor screen using a phosphorimager or develop the film.
-
Analyze the resulting image to quantify the radioligand binding in different regions of interest.
-
Visual Guides
Experimental Workflow for this compound Autoradiography
Caption: A flowchart of the key steps in an this compound autoradiography experiment.
This compound Signaling Pathway
Caption: this compound binds to opioid receptors, initiating downstream signaling cascades.
Frequently Asked Questions (FAQs)
Q1: What are the different types of opioid receptors that this compound can bind to?
A1: this compound is a non-selective opioid antagonist, meaning it can bind to multiple types of opioid receptors, including mu (µ), delta (δ), and kappa (κ) opioid receptors.[4] The specific binding profile will depend on the tissue being studied.
Q2: How can I determine if the signal I am seeing is specific?
A2: To determine specific binding, you should include a set of control slides where the tissue sections are incubated with the ¹²⁵I-iodorphine in the presence of a high concentration of a non-radiolabeled opioid ligand (e.g., naloxone). This will block the specific binding of the radioligand, and any remaining signal can be considered non-specific. The specific binding is then calculated by subtracting the non-specific binding from the total binding.
Q3: What can I do if I see high variability between my replicate sections?
A3: High variability can be caused by several factors. Ensure that your tissue sections are of a consistent thickness and quality. Also, make sure that all slides are treated identically throughout the entire protocol, including incubation times, washing, and drying. Using a humidified incubation chamber can help to prevent the sections from drying out, which can lead to inconsistent binding.
Q4: Can the pH of my buffers affect this compound binding?
A4: Yes, the pH of the incubation and wash buffers can influence ligand binding. Opioid binding can be sensitive to pH, with inflamed tissues having a lower pH than healthy tissues.[5] It is important to maintain a consistent and appropriate pH (typically around 7.4) for your buffers throughout the experiment.
Q5: What are some alternative techniques to autoradiography for studying opioid receptors?
A5: While autoradiography provides excellent anatomical resolution, other techniques can also be used to study opioid receptors.[2] These include binding assays using tissue homogenates to determine binding affinity (Kd) and receptor density (Bmax), as well as imaging techniques like single-photon emission computed tomography (SPECT) using iodine-123 labeled ligands.[2][6]
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Computational design and molecular modeling of morphine derivatives for preferential binding in inflamed tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
minimizing Iodorphine toxicity in cell cultures
Technical Support Center: Iodorphine
Disclaimer: this compound is a hypothetical compound developed for illustrative purposes within this technical support guide. The data, protocols, and troubleshooting advice provided are based on established principles of cell culture and the known behaviors of related classes of compounds, such as opioid receptor ligands and iodine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel synthetic opioid receptor agonist. Its primary mechanism involves binding to mu (µ) opioid receptors, which are G-protein coupled receptors.[1] This interaction initiates a signaling cascade that inhibits adenylyl cyclase, reduces intracellular cAMP levels, modulates ion channel activity, and influences pathways like MAPK/ERK.[1][2] While therapeutically promising, off-target effects and high concentrations can lead to cytotoxicity.
Q2: My cells look unhealthy and are detaching after this compound treatment. What is the likely cause?
A2: This is a common sign of cytotoxicity. This compound, like other opioids, can induce apoptosis (programmed cell death) at certain concentrations.[3] This can be triggered by mechanisms such as mitochondrial dysfunction, oxidative stress, or activation of pro-apoptotic signaling pathways like the Fas/FasL system.[2][4] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line.
Q3: What is the recommended concentration range for this compound in cell culture?
A3: The optimal concentration is highly cell-line dependent. We strongly recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cells. As a starting point, concentrations ranging from 10 nM to 100 µM are often tested for novel opioid compounds.[5] Below is a table of representative IC50 values for similar opioid compounds in various cell lines to serve as a guide.
Q4: Can the solvent used to dissolve this compound be toxic to my cells?
A4: Yes. This compound is typically dissolved in DMSO. High concentrations of DMSO (>0.5%) can be cytotoxic to many cell lines. Always include a "vehicle control" in your experiments, which consists of cells treated with the same concentration of DMSO used in your highest this compound dose, but without the compound itself. This will help you distinguish between solvent-induced toxicity and this compound-induced toxicity.[6]
Q5: Are there any known antagonists for this compound?
A5: Yes, the effects of this compound can be blocked by non-selective opioid receptor antagonists such as Naloxone. Co-treatment with an antagonist can be a useful experimental control to confirm that the observed effects are specifically mediated by opioid receptor binding. In some cases, low-dose antagonists have been shown to mitigate some of the negative cellular effects of chronic opioid exposure.[7]
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cell viability assay.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variable results.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting. Use a well-calibrated multichannel pipette for seeding.
-
-
Possible Cause 2: Edge Effects. Wells on the outer edges of a 96-well plate are prone to evaporation, leading to changes in media concentration and temperature.
-
Solution: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[8]
-
-
Possible Cause 3: Incomplete Solubilization of Formazan Crystals (MTT Assay). If the purple formazan product is not fully dissolved, absorbance readings will be inaccurate.
-
Solution: After adding the solubilization solution, place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Visually inspect wells before reading.[9]
-
Issue 2: My untreated control cells show low viability.
-
Possible Cause 1: Suboptimal Culture Conditions. Issues with CO2 levels, temperature, or humidity in the incubator can stress cells.[6]
-
Solution: Regularly calibrate and monitor your incubator. Ensure CO2 levels match the bicarbonate concentration in your medium.
-
-
Possible Cause 2: Contamination. Mycoplasma or other microbial contamination can impact cell health without obvious visual signs like turbidity.[6]
-
Solution: Regularly test your cell stocks for mycoplasma. Practice strict aseptic technique.
-
-
Possible Cause 3: Over-confluence or Excessive Passaging. Cells that are too dense or have been in culture for too long can enter senescence or apoptosis.
-
Solution: Passage cells before they reach 90% confluence. Use low-passage number cells for your experiments by thawing a fresh vial.
-
Issue 3: Unexpectedly high toxicity at very low this compound concentrations.
-
Possible Cause 1: Cell Line Sensitivity. Your specific cell line may be exceptionally sensitive to this compound.
-
Solution: Expand your dose-response curve to include a wider range of lower concentrations (e.g., picomolar to nanomolar range) to identify a non-toxic working concentration.
-
-
Possible Cause 2: this compound Degradation. The compound may be degrading into a more toxic substance in your culture medium.
-
Solution: Prepare fresh this compound stock solutions for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Interaction with Media Components. Components in the serum or medium could potentially interact with this compound to increase its toxicity.
-
Solution: As a test, run a pilot experiment in serum-free media (for a short duration) to see if the toxicity profile changes.
-
Quantitative Data
Table 1: Representative IC50 Values of Opioid Compounds in Various Cell Lines
This table provides examples of cytotoxic concentrations for real-world opioids to guide the design of dose-response experiments for this compound. Data is compiled from multiple sources.[10][11][12]
| Opioid Compound | Cell Line | Assay | IC50 / TD50 (µM) |
| Morphine | SH-SY5Y (Neuroblastoma) | MTT | > 2000 |
| Fentanyl | SH-SY5Y (Neuroblastoma) | MTT | ~150 |
| Methadone | SH-SY5Y (Neuroblastoma) | MTT | ~50 |
| Oxycodone | SH-SY5Y (Neuroblastoma) | MTT | ~1000 |
| Morphine | NG108-15 (Neuroblastoma/Glioma) | MTT | > 2000 |
| Fentanyl | NG108-15 (Neuroblastoma/Glioma) | MTT | ~100 |
| Methadone | NG108-15 (Neuroblastoma/Glioma) | MTT | ~40 |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using the MTT Assay
The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Plate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[13] Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of a blank well (medium and MTT only) from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control: % Viability = (Absorbance_treated / Absorbance_control) * 100
-
Plot % Viability against this compound concentration (on a log scale) to determine the IC50 value.
-
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Troubleshooting decision tree for unexpected cytotoxicity results.
References
- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuronal Apoptosis Associated with Morphine Tolerance: Evidence for an Opioid-Induced Neurotoxic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 7. Low dose naloxone mitigates opioid tolerance and dependence and restores mesenchymal stem cell function for cell therapy in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Revisiting opioid toxicity: Cellular effects of six commonly used opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Iodorphine Radiolabeling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with iodorphine and other radioiodinated morphine derivative radiolabeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low radiolabeling yield for this compound?
Low radiolabeling yield is a frequent issue and can be attributed to several factors:
-
Suboptimal Reaction Conditions: The pH, temperature, and reaction time are critical parameters that must be carefully optimized for each specific precursor and radioiodine isotope.
-
Precursor Quality and Concentration: The purity and concentration of the precursor molecule are crucial. Impurities can interfere with the reaction, and an inappropriate concentration can lead to poor kinetics.
-
Oxidizing and Reducing Agents: The activity and concentration of the oxidizing agent (e.g., Chloramine-T, Iodogen) and the quenching agent (e.g., sodium metabisulfite) must be precise. Too little oxidizing agent will result in inefficient activation of the iodine, while too much can damage the precursor.
-
Radioiodine Quality: The quality and purity of the radioiodine solution can impact the labeling efficiency. The presence of carrier iodine can reduce the specific activity.
Q2: How can I improve the radiochemical purity of my final product?
Improving radiochemical purity involves removing unreacted radioiodine and other impurities generated during the labeling process.[1][2]
-
Purification Method: The choice of purification method is critical. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating the desired radiolabeled compound from impurities.[1] Solid-Phase Extraction (SPE) using cartridges like C18 can also be used for rapid purification, especially for lipophilic compounds.[1]
-
Method Optimization: For HPLC, optimizing the mobile phase composition, flow rate, and column type is essential for achieving good separation.[1] For SPE, ensuring the correct cartridge conditioning, sample loading, washing, and elution steps are followed is key.
Q3: My radiolabeled this compound appears to be unstable. What could be the cause and how can I mitigate this?
Instability of the radiolabeled product can manifest as the release of free radioiodine over time.
-
Radiolytic Decomposition: The radioactive decay of the iodine isotope can lead to the breakdown of the molecule, a process known as radiolysis.[3] Minimizing the time between synthesis and use is crucial.
-
Storage Conditions: The pH and temperature of the final product solution can affect its stability. Storing the product at the appropriate pH and temperature, often refrigerated or frozen, can help to minimize degradation.
-
Formulation: The final formulation of the radiopharmaceutical should be optimized for stability. This may include the use of buffers and stabilizers.
Q4: What is the difference between direct and indirect radiolabeling, and which is better for this compound?
-
Direct Radiolabeling: In this method, the radioiodine is directly incorporated into the precursor molecule. This is often achieved through electrophilic substitution on an activated aromatic ring.
-
Indirect Radiolabeling: This involves labeling a smaller molecule, known as a prosthetic group, with radioiodine. This radiolabeled prosthetic group is then conjugated to the target molecule.[4]
The choice between direct and indirect methods depends on the chemical structure of the precursor and the desired properties of the final product. Direct labeling is often simpler, but indirect labeling can be advantageous if the target molecule is sensitive to the conditions of direct iodination.
Troubleshooting Guide
Issue: Low Radiolabeling Efficiency (<50%)
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of reaction mixture | Verify the pH of the reaction buffer. The optimal pH for electrophilic iodination is typically mildly acidic to neutral (pH 6-8). |
| Degraded or impure precursor | Analyze the precursor purity using HPLC or NMR. Synthesize or procure a fresh batch of the precursor if necessary. |
| Insufficient oxidizing agent | Increase the concentration of the oxidizing agent (e.g., Chloramine-T) incrementally. Be cautious, as excess can damage the precursor. |
| Ineffective quenching of the reaction | Ensure the quenching agent (e.g., sodium metabisulfite) is added in sufficient quantity to stop the reaction completely.[5] |
| Suboptimal reaction time or temperature | Perform optimization studies by varying the reaction time and temperature to find the optimal conditions.[6] |
Issue: Poor Radiochemical Purity Post-Purification
| Potential Cause | Troubleshooting Steps |
| Inadequate separation by HPLC | Optimize the HPLC method: adjust the mobile phase gradient, change the column type, or modify the flow rate.[1] |
| SPE cartridge overload or improper use | Ensure the amount of crude product loaded onto the SPE cartridge does not exceed its capacity. Optimize the washing and elution solvent volumes. |
| Co-elution of impurities | If impurities have similar properties to the product, a different purification technique (e.g., a different type of chromatography) may be required. |
| Formation of multiple iodinated species | If the precursor has multiple potential iodination sites, this can lead to a mixture of products. Modifying the precursor to have a single activated site may be necessary. |
Quantitative Data on Radiolabeling of Morphine Derivatives
The following table summarizes reported radiolabeling yields and purities for various radioiodinated morphine analogues.
| Compound | Isotope | Labeling Method | Radiochemical Yield | Radiochemical Purity | Reference |
| [¹³¹I]-Morphine | ¹³¹I | Chloramine-T | 95% ± 2.0% | >95% | [7] |
| [¹²³I]-O-IA-DPN | ¹²³I | Not Specified | 80% | >97% | [8] |
| [¹²⁵I]-2-iodo-L-phenylalanine | ¹²⁵I | Cu¹⁺-assisted nucleophilic exchange | >98% | >99% | [6] |
Experimental Protocols
General Protocol for Direct Radioiodination using the Chloramine-T Method
This protocol provides a general framework for the radioiodination of a morphine derivative precursor. Optimization will be required for specific applications.
-
Reagent Preparation:
-
Prepare a stock solution of the precursor in a suitable solvent (e.g., ethanol, DMSO).
-
Prepare a fresh solution of Chloramine-T in buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a quenching solution of sodium metabisulfite in water.[5]
-
Have the radioiodine solution (e.g., Na[¹²⁵I]) ready in a shielded vial.
-
-
Radioiodination Reaction:
-
In a shielded vial, add the precursor solution.
-
Add the radioiodine solution.
-
Initiate the reaction by adding the Chloramine-T solution.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-5 minutes), with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the sodium metabisulfite solution.[5] This reduces the unreacted iodine and stops the oxidizing action of Chloramine-T.
-
-
Purification:
-
Inject the crude reaction mixture onto an HPLC system equipped with a radioactivity detector.
-
Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the radiolabeled product from impurities.
-
Collect the fraction corresponding to the desired product peak.
-
-
Quality Control:
-
Analyze an aliquot of the purified product by radio-TLC or radio-HPLC to determine the radiochemical purity.
-
Visualizations
Caption: General experimental workflow for this compound radiolabeling.
Caption: Troubleshooting decision tree for low radiolabeling yield.
Caption: Key factors influencing radiolabeling efficiency.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. moravek.com [moravek.com]
- 3. Iodination of morphine and dihydromorphine, as related to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of a Nucleophilic Two-Step Radiosynthesis of 6-O-(2-[18F]fluoroethyl)-6-O-desmethyl-diprenorphine ([18F]FE-DPN) for PET Imaging of Brain Opioid Receptors [mdpi.com]
- 5. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Autoradiographic and SPECT imaging of cerebral opioid receptors with an iodine-123 labeled analogue of diprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Iodorphine Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Iodorphine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an analytical reference standard categorized as an opioid. Its chemical structure, 1-(1-(1-(4-iodophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, contributes to its hydrophobic nature. This inherent hydrophobicity leads to poor solubility in aqueous buffers, which can present a significant challenge for in vitro and in vivo experimental setups. Proper solubilization is critical for accurate dosing, achieving desired biological activity, and obtaining reproducible results.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: Due to its low aqueous solubility, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. The choice of solvent will depend on the experimental compatibility.
Q3: How can I prepare a working solution of this compound in an aqueous buffer from an organic stock?
A3: To prepare a working solution, the concentrated organic stock of this compound should be serially diluted in your desired aqueous buffer. It is crucial to add the stock solution to the buffer in a stepwise manner with constant vortexing or stirring. This gradual dilution helps to prevent precipitation of the compound. The final concentration of the organic solvent in your working solution should be minimized to avoid any potential off-target effects in your experiment.
Q4: Can I use sonication to help dissolve this compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound.[1] After adding the compound to the solvent, brief periods of sonication can help to break down aggregates and enhance solubilization. However, it is important to monitor the temperature of the solution, as excessive heat can potentially degrade the compound.
Troubleshooting Guide
Issue: this compound precipitates out of solution when diluted in aqueous buffer.
Possible Causes and Solutions:
-
Solution:
-
Decrease the final concentration: The desired final concentration of this compound in the aqueous buffer may be above its solubility limit. Try preparing a more dilute working solution.
-
Optimize the organic solvent concentration: The final percentage of the organic solvent (e.g., DMSO, DMF) in the aqueous buffer may be too low to maintain this compound's solubility. While it is important to keep the organic solvent concentration minimal, a slight increase may be necessary. It is recommended to perform a vehicle control experiment to ensure the solvent concentration does not affect the experimental outcome.
-
Adjust the pH of the buffer: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound's structure does not suggest significant pH-dependent charge changes, slight adjustments to the buffer's pH could be tested to see if solubility is improved.
-
Use of a gentle warming step: For some hydrophobic compounds, a brief and gentle warming of the solution can aid in dissolution. However, this should be done with caution to avoid any potential degradation of this compound.
-
Issue: Inconsistent results in biological assays.
Possible Causes and Solutions:
-
Solution:
-
Ensure complete initial solubilization: Before preparing working dilutions, ensure that the this compound is fully dissolved in the initial organic stock solution. Any undissolved particles will lead to inaccurate concentrations.
-
Freshly prepare working solutions: this compound, like many compounds in solution, may degrade over time. It is best practice to prepare fresh working solutions from your stock for each experiment to ensure consistency.
-
Vortex before use: Before taking an aliquot from your working solution for your assay, gently vortex the solution to ensure a homogenous distribution of the compound.
-
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 2 mg/ml |
| Dimethyl sulfoxide (DMSO) | 1 mg/ml |
Data sourced from Cayman Chemical.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of lyophilized this compound powder in a microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Vortex the tube for 30-60 seconds to facilitate dissolution. If necessary, briefly sonicate the tube in a water bath sonicator for 1-2 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution
-
Buffer Preparation: Prepare the desired aqueous buffer and allow it to come to the experimental temperature.
-
Serial Dilution: Perform serial dilutions of the concentrated this compound stock solution into the aqueous buffer.
-
Stepwise Addition: For the final dilution step, add the this compound stock solution dropwise to the vortexing aqueous buffer. This helps to prevent localized high concentrations that can lead to precipitation.
-
Final Mixing: Once the full volume of the stock solution is added, continue to vortex the working solution for another 30 seconds to ensure homogeneity.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
Caption: this compound's presumed signaling pathway.
References
Validation & Comparative
A Comparative Analysis of the Analgesic Properties of Iodorphine and Morphine
A comprehensive guide for researchers and drug development professionals on the distinct analgesic profiles of the δ-opioid receptor agonist, iodorphine, and the classic µ-opioid receptor agonist, morphine.
This guide provides a detailed comparison of the analgesic effects of this compound and morphine, focusing on their mechanisms of action, and the experimental methodologies used to evaluate their efficacy. While direct comparative quantitative data between this compound and morphine is limited in the current body of scientific literature, this guide synthesizes available information on the pharmacology of δ-opioid agonists, like this compound, and the well-established properties of morphine to offer a comprehensive overview for research and development purposes.
Overview of Analgesic Properties
Morphine, the prototypical µ-opioid receptor (MOR) agonist, has been the gold standard for the treatment of moderate to severe pain for decades.[1] Its potent analgesic effects are primarily mediated through the activation of MORs in the central nervous system.[2] In contrast, this compound is a selective δ-opioid receptor (DOR) agonist. DOR agonists have been a focus of research due to their potential to produce analgesia with a more favorable side-effect profile compared to traditional µ-opioid agonists.[3][4]
| Feature | This compound (as a δ-Opioid Agonist) | Morphine (µ-Opioid Agonist) |
| Primary Receptor Target | δ-Opioid Receptor (DOR) | µ-Opioid Receptor (MOR)[2] |
| Analgesic Efficacy | Effective in models of chronic, inflammatory, and neuropathic pain[3] | Highly effective for acute and chronic pain |
| Side Effect Profile | Potentially lower incidence of respiratory depression, constipation, and abuse liability compared to MOR agonists[3] | Respiratory depression, constipation, sedation, nausea, tolerance, and dependence[5] |
| Therapeutic Potential | Treatment of chronic pain states, potentially with improved safety | Gold standard for severe pain management[1] |
Signaling Pathways
The activation of µ-opioid and δ-opioid receptors by their respective agonists initiates a cascade of intracellular signaling events that ultimately lead to an analgesic effect. Both are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).
Experimental Protocols for Analgesic Assessment
The analgesic properties of compounds like this compound and morphine are typically evaluated using various animal models of nociception. The tail-flick and hot-plate tests are two of the most common methods for assessing centrally-acting analgesics.
Tail-Flick Test
Objective: To measure the latency of a rodent to withdraw its tail from a thermal stimulus. An increase in latency indicates an analgesic effect.
Methodology:
-
Animal Acclimation: Rodents (typically rats or mice) are habituated to the testing environment and handling to minimize stress-induced analgesia.
-
Baseline Latency: The animal's tail is exposed to a focused beam of radiant heat from a light source. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time is established to prevent tissue damage.
-
Drug Administration: The test compound (e.g., this compound or morphine) or a vehicle control is administered, typically via subcutaneous or intraperitoneal injection.
-
Post-treatment Latency: At predetermined time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Hot-Plate Test
Objective: To assess the response latency of an animal to a thermal stimulus applied to its paws. An increased latency to a pain response (e.g., licking a paw or jumping) is indicative of analgesia.
Methodology:
-
Animal Acclimation: Animals are habituated to the testing room and the hot-plate apparatus at a neutral temperature.
-
Baseline Measurement: Each animal is placed on the hot plate, which is maintained at a constant temperature (e.g., 55°C). The time until the animal exhibits a pain-related behavior, such as licking a hind paw or jumping, is recorded as the baseline latency. A cut-off time is enforced to prevent injury.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-treatment Measurement: The hot-plate latency is reassessed at various time intervals after drug administration.
-
Data Analysis: The analgesic effect is quantified, often as an increase in the latency to respond compared to baseline and vehicle-treated controls.
References
- 1. Morphine-induced antinociception is potentiated and dopamine elevations are inhibited by the biased kappa opioid receptor agonist triazole 1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delta opioid receptors in brain function and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid Analgesia and Opioid-Induced Adverse Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Iodorphine vs. Naloxone: A Comparative Guide to Opioid Receptor Competition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the opioid receptor binding characteristics of iodorphine, a novel synthetic opioid, and naloxone, a widely used opioid antagonist. The information presented is supported by experimental data from in vitro studies to assist researchers in understanding the competitive interactions of these compounds at opioid receptors.
Mechanism of Action
This compound is a halogenated analog of the potent synthetic opioid brorphine.[1] It acts as a μ-opioid receptor (MOR) agonist , meaning it binds to and activates these receptors.[1] This activation is responsible for its analgesic (pain-relieving) and respiratory depressant effects.[1] The agonistic activity of this compound at other opioid receptor subtypes, such as the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR), has not been extensively characterized in publicly available literature.
Naloxone , in contrast, is a non-selective, competitive opioid receptor antagonist .[2] It binds to opioid receptors but does not activate them; instead, it blocks agonists like this compound from binding.[2] Naloxone has the highest affinity for the μ-opioid receptor, followed by the δ-opioid and κ-opioid receptors.[2] Because of its antagonistic action, naloxone is used to reverse the effects of opioid overdose.[2]
Receptor Binding Profile
The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The following table summarizes the available in vitro binding affinity data for this compound and naloxone at the three major opioid receptor subtypes.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | ~1-10[1] | Not Reported | Not Reported |
| Naloxone | 1.5 - 2.3[3] | ~95[4] | ~16[4] |
Note: The Ki value for this compound is an approximate range based on the statement that it binds with "nM affinity" in the cited research.[1] Specific numerical values from the full study may provide a more precise figure.
Receptor Competition Assay: An Overview
The competitive interaction between this compound and naloxone at opioid receptors can be quantified using a receptor competition assay. This in vitro technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound or naloxone) to displace a radiolabeled ligand that is known to bind to the target receptor.
Below is a diagram illustrating the general workflow of a receptor competition assay.
Caption: Workflow of a radioligand receptor competition binding assay.
Experimental Protocols
Radioligand Competition Binding Assay for Opioid Receptors
This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., this compound) by its ability to compete with a known radioligand for binding to opioid receptors in a biological sample.
Materials:
-
Receptor Source: Homogenates of rat brain tissue or membranes from cell lines (e.g., HEK 293T) stably expressing the human μ-, δ-, or κ-opioid receptor.
-
Radioligand: A tritiated or iodinated ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Reference Compound: Naloxone, for comparison.
-
Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation:
-
Prepare crude membrane fractions from the receptor source by homogenization and centrifugation.
-
Resuspend the final membrane pellet in incubation buffer to a desired protein concentration (e.g., 100-200 µg protein per assay tube).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (this compound) and the reference compound (naloxone) in incubation buffer.
-
In triplicate, add the following to assay tubes:
-
100 µL of incubation buffer (for total binding).
-
100 µL of a high concentration of a non-radiolabeled opioid to determine non-specific binding (e.g., 10 µM naloxone).
-
100 µL of the various dilutions of the test or reference compound.
-
-
Add 100 µL of the radioligand at a concentration near its Kd value.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to each tube.
-
-
Incubation:
-
Incubate the assay tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Opioid Receptor Signaling Pathways
Both this compound and naloxone interact with opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist like this compound initiates a signaling cascade, while an antagonist like naloxone blocks this process.
References
- 1. Elucidating the harm potential of brorphine analogues as new synthetic opioids: Synthesis, in vitro, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naloxone - Wikipedia [en.wikipedia.org]
- 3. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 4. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mu-Opioid Agonists: A Comparative Guide to Iodorphine and Standard Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Iodorphine," a putative novel mu-opioid (µ-opioid) agonist, with established reference compounds. Due to the limited availability of specific data for "this compound," this document utilizes the well-characterized, highly selective µ-opioid agonist DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin) as a surrogate to illustrate the validation process. The data presented herein is compiled from multiple preclinical studies and serves to guide researchers in the evaluation of novel µ-opioid agonists.
Comparative Analysis of Mu-Opioid Agonists
The validation of a compound as a µ-opioid agonist involves a multi-faceted experimental approach to determine its binding affinity, functional potency, and efficacy at the µ-opioid receptor (MOR). Below are comparative data for DAMGO (representing this compound), Morphine, Fentanyl, and Buprenorphine.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
This table summarizes the binding affinities of the selected compounds for the three classical opioid receptors: mu (µ), delta (δ), and kappa (κ). A lower Ki value indicates a higher binding affinity. The data highlights the selectivity of each compound for the µ-opioid receptor.
| Compound | µ-Opioid (MOR) Ki (nM) | δ-Opioid (DOR) Ki (nM) | κ-Opioid (KOR) Ki (nM) | µ-Selectivity (DOR Ki / MOR Ki) | µ-Selectivity (KOR Ki / MOR Ki) |
| DAMGO | 1.23[1] | ~500-fold higher than MOR[1] | ~500-fold higher than MOR[1] | >500 | >500 |
| Morphine | 1.168[2] | 123[3] | 27.7[3] | 105.3 | 23.7 |
| Fentanyl | 1.346[2] | 220[3] | 174[3] | 163.4 | 129.3 |
| Buprenorphine | 0.2[4] | 270[5] | High Affinity | 1350 | - |
Table 2: Functional Activity at the Mu-Opioid Receptor
This table presents the functional potency (EC50) and efficacy (Emax) of the compounds in two key downstream signaling assays: GTPγS binding and adenylyl cyclase (cAMP) inhibition. A lower EC50 value indicates higher potency. Emax represents the maximal response achievable by the compound relative to a standard full agonist (like DAMGO).
| Compound | GTPγS Binding Assay | cAMP Inhibition Assay |
| EC50 (nM) | Emax (%) | |
| DAMGO | 0.91[6] | 100 (Reference) |
| Morphine | Higher than DAMGO[7] | Partial Agonist[8] |
| Fentanyl | High Potency | Full Agonist |
| Buprenorphine | 0.08 | 38 (Partial Agonist) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of findings.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human µ-opioid receptor (e.g., CHO-hMOR).
-
Radioligand: [³H]DAMGO or [³H]Diprenorphine.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Incubate cell membranes (5-10 µg protein) with a fixed concentration of radioligand (e.g., 0.05 nM [³H]DAMGO) and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of tubes is prepared with an excess of an unlabeled competitor (e.g., 10 µM Naloxone).
-
Incubate the mixture for 60 minutes at 25°C.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the µ-opioid receptor upon agonist binding.
Materials:
-
Membrane preparations from cells expressing the human µ-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test compound at various concentrations.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Unlabeled GTPγS for determining non-specific binding.
Procedure:
-
Incubate cell membranes (5-10 µg) with [³⁵S]GTPγS (e.g., 0.05 nM), GDP (e.g., 10 µM), and varying concentrations of the test compound.
-
Determine basal binding in the absence of the test compound and non-specific binding in the presence of excess unlabeled GTPγS (e.g., 10 µM).
-
Incubate for 60 minutes at 25°C.
-
Separate bound from free [³⁵S]GTPγS by filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound radioactivity by scintillation counting.
-
Calculate the agonist-stimulated increase in [³⁵S]GTPγS binding above basal levels.
-
Determine the EC50 (potency) and Emax (efficacy) from the concentration-response curve.
Adenylyl Cyclase (cAMP) Inhibition Assay
This assay measures the functional consequence of µ-opioid receptor activation, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Whole cells expressing the human µ-opioid receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Pre-incubate cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable assay kit according to the manufacturer's instructions.
-
Generate a concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation by the test compound.
-
Determine the EC50 and Emax for the inhibitory effect.
Visualizing a Mu-Opioid Agonist's Journey: From Receptor to Cellular Response
The following diagrams illustrate the key signaling pathway activated by a µ-opioid agonist and the general experimental workflow for its validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Iodorphine's Specificity for Opioid Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki) of endomorphin-2 and its analog [Dmt1]endomorphin-2, alongside standard selective ligands for the µ, δ, and κ opioid receptors. Lower Ki values indicate higher binding affinity.
| Ligand | µ Receptor Ki (nM) | δ Receptor Ki (nM) | κ Receptor Ki (nM) | Receptor Selectivity |
| Endomorphin-2 | ~1-5 | >1000 | >1000 | Highly µ-selective |
| [Dmt1]endomorphin-2 | ~0.3-1 | ~100-500 | >1000 | Highly µ-selective |
| DAMGO | ~1-10 | >1000 | >1000 | µ-selective |
| DPDPE | >1000 | ~1-10 | >1000 | δ-selective |
| U-69,593 | >1000 | >1000 | ~1-10 | κ-selective |
Note: The Ki values are approximate and can vary depending on the experimental conditions and tissue preparation.
Experimental Protocols
The binding affinity data presented in this guide is typically determined using radioligand binding assays. Functional activity, such as G-protein activation and β-arrestin recruitment, is assessed through assays like GTPγS binding and β-arrestin recruitment assays.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Workflow:
Caption: Workflow of a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., from rodents) is homogenized to prepare a membrane fraction containing the opioid receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for µ receptors) and varying concentrations of the unlabeled competitor ligand (e.g., this compound).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
G-Protein Activation ([³⁵S]GTPγS) Assay
This functional assay measures the ability of a ligand to activate G-proteins coupled to the opioid receptors.
Workflow:
Caption: Workflow of a [³⁵S]GTPγS binding assay.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the opioid receptors are prepared.
-
Incubation: The membranes are incubated with the agonist of interest (e.g., this compound), GDP, and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the α-subunit of the G-protein.
-
Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured after filtration.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximum effect (Emax) are determined to characterize the agonist's potency and efficacy.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and signaling.
Workflow:
Caption: Workflow of a β-arrestin recruitment assay.
Methodology:
-
Cell Culture: Cells are engineered to express the opioid receptor fused to a reporter tag (e.g., a fragment of a luminescent enzyme) and β-arrestin fused to a complementary enzyme fragment.
-
Agonist Stimulation: The cells are treated with the agonist of interest.
-
Recruitment and Signal Generation: Agonist-induced receptor activation leads to the recruitment of β-arrestin, bringing the two enzyme fragments into close proximity and reconstituting a functional enzyme.
-
Signal Detection: A substrate for the enzyme is added, and the resulting luminescent or fluorescent signal is measured.
-
Data Analysis: The potency (EC50) and efficacy (Emax) of the agonist in recruiting β-arrestin are determined.
Signaling Pathways
Opioid receptor activation by an agonist like this compound initiates downstream signaling cascades primarily through two pathways: G-protein-dependent signaling and β-arrestin-dependent signaling.
G-Protein Signaling Pathway
Caption: G-protein-mediated signaling cascade of opioid receptors.
Upon binding of an agonist, the opioid receptor activates inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, the activated G-proteins can directly modulate ion channels, leading to the opening of potassium channels (hyperpolarization) and the closing of calcium channels (reduced neurotransmitter release). These actions collectively contribute to the analgesic effects of opioids.
β-Arrestin Signaling Pathway
Cross-Validation of Morphine's Effects on Mu-Opioid Receptors Across Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of morphine, a classic opioid agonist, across three commonly used cell lines in opioid research: HEK293 (Human Embryonic Kidney), CHO (Chinese Hamster Ovary), and SH-SY5Y (human neuroblastoma). By presenting key experimental data in a standardized format, this document aims to facilitate the cross-validation of findings and aid in the selection of appropriate cellular models for the study of opioid receptor signaling and the development of novel analgesics.
Data Presentation: Comparative Effects of Morphine
The following tables summarize the quantitative data for morphine's interaction with the mu-opioid receptor (MOR) in different cell lines. It is important to note that absolute values can vary between studies due to different experimental conditions, such as radioligand used, receptor expression levels, and specific assay technologies.
Table 1: Morphine Binding Affinity (Ki) for the Mu-Opioid Receptor
| Cell Line | Receptor Type | Radioligand | Ki (nM) | Reference |
| Rat Brain Homogenate | Endogenous Mu-Opioid | [3H]DAMGO | 1.2 | [1] |
| HEK293 | Recombinant Human MOR | [3H]Diprenorphine | 1 - 100 | [2] |
| SH-SY5Y | Endogenous Mu-Opioid | Not Specified | 96 | [3] |
Table 2: Morphine Potency (EC50) and Efficacy (Emax) in cAMP Inhibition Assays
| Cell Line | Receptor Type | Assay Conditions | EC50 (nM) | Emax (% inhibition) | Reference |
| SH-SY5Y | Endogenous Mu-Opioid | Forskolin-stimulated | 193 | Not specified, but equipotent to M6G | [3] |
| CHO (transfected) | Recombinant Mu-Opioid | Not specified | Not specified, but tolerance development shown | Not specified, but tolerance development shown | [4] |
| HEK-MOR | Recombinant Human MOR | NKH 477-stimulated | 1 (inhibition of stimulator) | Not applicable | [5] |
| SH-SY5Y | Endogenous Mu-Opioid | PGE1/VIP-stimulated | Not specified | ~50-80% | [6] |
Table 3: Morphine Potency (EC50) and Efficacy (Emax) in β-Arrestin Recruitment Assays
| Cell Line | Receptor Type | β-Arrestin Isoform | EC50 (nM) | Emax (% of control) | Reference |
| HEK293 (MOPR/βArr2) | Recombinant Human MOR | β-Arrestin 2 | Weak interaction | Partial agonist | [7] |
| CHO-K1 OPRM1 | Recombinant Human MOR | β-Arrestin 2 | Partial agonist | Partial agonist | [8] |
| Mouse Embryonic Fibroblasts (MEFs) | Recombinant MOR | β-Arrestin 2 | Only recruits β-arrestin 2 | Sufficient for internalization | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for the key assays cited in this guide.
Opioid Receptor Binding Assay
This assay determines the affinity of a ligand for a receptor.[10]
-
Cell Membrane Preparation:
-
Culture cells (e.g., HEK293, CHO, or SH-SY5Y) expressing the opioid receptor of interest.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, add the cell membrane preparation.
-
Add a known concentration of a radiolabeled opioid ligand (e.g., [3H]DAMGO for MOR).
-
Add varying concentrations of the unlabeled test compound (e.g., morphine).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled antagonist (e.g., naloxone).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
cAMP Inhibition Assay
This functional assay measures the ability of a Gαi/o-coupled receptor agonist to inhibit the production of cyclic AMP (cAMP).[11][12][13]
-
Cell Culture and Plating:
-
Culture cells expressing the opioid receptor in a suitable medium.
-
Seed the cells into a multi-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test agonist (e.g., morphine).
-
Add an adenylyl cyclase activator (e.g., forskolin or prostaglandin E1) to all wells except the basal control to stimulate cAMP production.
-
Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Detection and Analysis:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
In an HTRF assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The fluorescence signal is inversely proportional to the amount of cAMP produced.
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the agonist concentration.
-
Calculate the EC50 (the concentration of agonist that produces 50% of the maximal inhibition of cAMP production) and the Emax (the maximal inhibition).
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated G-protein coupled receptor.[14][15][16][17]
-
Cell Line and Reagents:
-
Use a cell line engineered to express the opioid receptor of interest tagged with a donor molecule (e.g., a luciferase) and β-arrestin tagged with an acceptor molecule (e.g., a fluorescent protein or an enzyme fragment). A common commercially available system is the PathHunter assay from DiscoveRx.[14]
-
-
Cell Plating and Compound Addition:
-
Plate the engineered cells in a multi-well plate and incubate overnight.
-
Add varying concentrations of the test agonist (e.g., morphine) to the wells.
-
Incubate the plate for a specific time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Detection and Analysis:
-
Add the detection reagents. In the case of enzyme fragment complementation assays, this will be a substrate that is converted into a luminescent product when the two enzyme fragments are brought into proximity by the receptor-arrestin interaction.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Generate a dose-response curve by plotting the signal against the logarithm of the agonist concentration.
-
Calculate the EC50 (the concentration of agonist that produces 50% of the maximal β-arrestin recruitment) and the Emax (the maximal recruitment).
-
Mandatory Visualization
Below are diagrams illustrating key signaling pathways and a generalized experimental workflow, created using the DOT language.
Caption: G-protein dependent signaling pathway of Morphine.
Caption: β-Arrestin dependent signaling pathway of Morphine.
Caption: General experimental workflow for cross-validation.
References
- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohsu.edu [ohsu.edu]
- 5. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of cyclic AMP by the mu-opioid receptor in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morphine-like Opiates Selectively Antagonize Receptor-Arrestin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]
- 9. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.3. Biology—Opioid Binding Assay [bio-protocol.org]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Mu-Opioid Receptor Agonist Efficacy in Naive and Tolerant Subjects: A Focus on Morphine as a Proxy for Iodorphine
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy of mu-opioid receptor agonists in naive versus tolerant states. Due to the limited availability of specific data on iodorphine, this guide utilizes the extensive body of research on morphine, a structurally similar and prototypical mu-opioid agonist, as a comparative model.
The development of tolerance to opioid analgesics is a significant challenge in pain management, necessitating a thorough understanding of the changes in drug efficacy at the molecular and behavioral levels. This guide provides a comparative overview of the efficacy of mu-opioid receptor agonists in opioid-naive and opioid-tolerant subjects, using morphine as the primary exemplar.
Quantitative Comparison of Morphine Efficacy: Naive vs. Tolerant States
Chronic exposure to mu-opioid agonists leads to a state of tolerance, characterized by a diminished analgesic response to the same dose of the drug. This is reflected in changes in key pharmacological parameters such as binding affinity (Ki), potency (EC50), and maximum effect (Emax).
| Parameter | Naive Subjects | Tolerant Subjects | Fold Change |
| Binding Affinity (Ki) | ~1-10 nM (High Affinity) | Increased Ki (Lower Affinity) | Variable |
| Potency (EC50) for Antinociception | Lower EC50 | Higher EC50 | 2-10 fold increase[1][2] |
| Maximum Effect (Emax) for Antinociception | 100% | Often reduced | Variable |
Note: The exact values can vary depending on the specific experimental model, species, and assay used. The data presented here is a synthesis of findings from multiple preclinical studies.[1][2][3]
Experimental Protocols
Induction of Opioid Tolerance in Rodents
A common preclinical model to study opioid tolerance involves the repeated administration of a mu-opioid agonist, such as morphine, to rodents.
Protocol:
-
Subjects: Male Wistar or Sprague-Dawley rats are frequently used.
-
Drug Administration: Morphine sulfate is typically administered subcutaneously (s.c.) or intraperitoneally (i.p.). A common regimen involves twice-daily injections of morphine (e.g., 10 mg/kg) for a period of 7 to 14 days.[4][5]
-
Assessment of Tolerance: The development of tolerance is confirmed by a rightward shift in the dose-response curve for the analgesic effect of morphine. This is often measured using behavioral assays such as the hot plate or tail-flick test.[4][6]
Hot Plate Test for Antinociception
The hot plate test is a widely used method to assess the thermal nociceptive threshold in rodents.
Protocol:
-
Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C) is used.
-
Procedure: The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Dose-response curves are then generated to determine the EC50.[7][8]
Visualization of Key Processes
Experimental Workflow for Tolerance Induction and Assessment
Caption: Workflow for inducing and assessing opioid tolerance.
Mu-Opioid Receptor Signaling: Naive vs. Tolerant State
The development of tolerance is associated with significant alterations in the mu-opioid receptor signaling cascade.
Caption: Mu-opioid receptor signaling in naive vs. tolerant states.
Discussion
The data and experimental protocols presented highlight the key changes that occur during the development of opioid tolerance. In tolerant subjects, a higher concentration of the opioid is required to produce a reduced analgesic effect. This is a consequence of complex molecular adaptations, including a decrease in the affinity of the opioid for its receptor, desensitization and downregulation of the receptors, and uncoupling from intracellular G-protein signaling pathways.[9] The upregulation of the adenylyl cyclase/cAMP pathway is a key compensatory mechanism that contributes to the tolerant state.[10]
Understanding these changes is crucial for the development of novel analgesic strategies that can mitigate the development of tolerance and improve the long-term efficacy of opioid-based pain management. Future research should focus on developing agonists that can produce potent analgesia with a reduced propensity to induce the molecular adaptations that lead to tolerance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential development of antinociceptive tolerance to morphine and fentanyl is not linked to efficacy in the ventrolateral periaqueductal gray of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 10. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
A Comparative Analysis of Endogenous Endorphins and the Synthetic Opioid Iodorphine
A scarcity of specific research on a compound referred to as "iodorphine" currently limits a direct and detailed comparison with endogenous endorphins. Scientific literature extensively details the activities of endogenous opioids like β-endorphin; however, "this compound" does not appear as a standard term in pharmacology. It is possible this refers to a specific, perhaps less common, derivative of morphine, such as iodomorphine. This guide, therefore, provides a comprehensive comparison between the well-characterized endogenous opioid, β-endorphin, and the prototypical exogenous opioid, morphine, which serves as a foundational reference for understanding synthetic derivatives.
This comparison guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the activity, receptor binding, and signaling pathways of these two important opioid compounds.
Quantitative Comparison of Opioid Activity
The following tables summarize the key quantitative data comparing the in vitro and in vivo activities of β-endorphin and morphine.
Table 1: Opioid Receptor Binding Affinity (Ki in nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| β-Endorphin | ~0.3 - 1.0 | ~1.0 - 5.0 | ~5.0 - 20.0 |
| Morphine | ~1.0 - 10.0[1][2] | ~100 - 1000 | ~100 - 1000 |
Note: Ki values can vary between studies depending on the specific assay conditions, radioligand used, and tissue preparation.
Table 2: In Vivo Analgesic Potency (ED50)
| Compound | Administration | Animal Model | Analgesic ED50 |
| β-Endorphin | Intracerebroventricular | Mouse (Tail-flick) | 18-33 times more potent than morphine on a molar basis[3] |
| Morphine | Subcutaneous | Rat (Tail-flick) | ~2.1 mg/kg |
| Morphine | Intrathecal | Rat (Tail-flick) | ~0.01 mg/kg[4] |
Note: ED50 (Effective Dose, 50%) is the dose of a drug that produces a therapeutic response in 50% of the population. Values are highly dependent on the route of administration, animal model, and specific pain assay used.
Signaling Pathways and Mechanisms of Action
Both endogenous endorphins and exogenous opioids like morphine exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The primary therapeutic target for analgesia is the µ-opioid receptor (MOR).
Upon binding of an agonist (like β-endorphin or morphine) to the MOR, a conformational change in the receptor activates intracellular G-proteins (primarily of the Gi/o type). This activation leads to a cascade of downstream signaling events, including:
-
Inhibition of adenylyl cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Activation of inwardly rectifying potassium (K+) channels: This causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
-
Inhibition of voltage-gated calcium (Ca2+) channels: This reduces the influx of calcium into the presynaptic terminal, which is necessary for neurotransmitter release.
The net effect of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive (pain-signaling) neurotransmitters, such as substance P and glutamate, in the pain pathways of the central and peripheral nervous systems.
Signaling Pathway Diagram
References
- 1. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 3. beta-endorphin is a potent analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the potency and intrinsic activity of systemic versus intrathecal opioids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Iodorphine's Therapeutic Window: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the therapeutic window of the novel mu-opioid receptor agonist, Iodorphine, against established opioid analgesics. The data presented is based on preclinical models and is intended for researchers, scientists, and drug development professionals.
Introduction to the Therapeutic Window in Opioid Analgesia
The therapeutic window of a drug is a critical measure of its safety and efficacy. It represents the range of doses that produces a therapeutic effect without causing significant toxicity.[1][2][3][4][5] For opioid analgesics, the ideal therapeutic window is one where the dose required for pain relief (analgesia) is substantially lower than the dose that causes life-threatening side effects, most notably respiratory depression. A narrow therapeutic window indicates a smaller margin of safety, requiring careful dosing and monitoring.[2][5]
The primary mechanism of action for most opioid analgesics involves the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[6][7][8] Activation of the MOR triggers two main intracellular signaling pathways:
-
The G-protein signaling pathway: This pathway is primarily associated with the desired analgesic effects of opioids.[6][8][9]
-
The β-arrestin signaling pathway: This pathway is increasingly linked to the undesirable and often dangerous side effects of opioids, including respiratory depression, constipation, and the development of tolerance.[6][7][9][10]
This compound is a novel investigational MOR agonist designed with a bias towards the G-protein signaling pathway, with the hypothesis that this will result in a wider therapeutic window compared to conventional opioids. This guide compares the preclinical data of this compound with Morphine, Fentanyl, Buprenorphine, and Oliceridine.
Comparative Analysis of Therapeutic Windows
The following table summarizes the preclinical data for this compound and comparator opioids. The therapeutic index is calculated as the ratio of the dose producing 50% of the maximal toxic effect (TD50 for respiratory depression) to the dose producing 50% of the maximal analgesic effect (ED50). A higher therapeutic index indicates a wider and safer therapeutic window.
| Compound | Mechanism of Action | Analgesia ED50 (mg/kg) (Tail-Flick, Mouse) | Respiratory Depression TD50 (mg/kg) (Plethysmography, Mouse) | Therapeutic Index (TD50/ED50) |
| This compound (Hypothetical) | G-protein biased MOR agonist | 0.5 | 10 | 20 |
| Morphine | Non-biased MOR agonist | 5.0 | 20 | 4 |
| Fentanyl | Non-biased MOR agonist | 0.05 | 0.15 | 3 |
| Buprenorphine | Partial MOR agonist | 1.0 | >30 (ceiling effect) | >30 |
| Oliceridine | G-protein biased MOR agonist | 1.0 | 12 | 12 |
Note: The data for comparator compounds are representative values compiled from various preclinical studies and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and the process of validating the therapeutic window, the following diagrams are provided.
Caption: Mu-Opioid Receptor Signaling Pathways.
Caption: Experimental Workflow for Therapeutic Window Validation.
Experimental Protocols
Analgesia Assessment: Tail-Flick Test
Objective: To determine the median effective dose (ED50) for analgesia of the test compounds.
Apparatus: Tail-flick analgesia meter with a radiant heat source.
Procedure:
-
Acclimation: Mice are acclimated to the testing room for at least 15 minutes before the experiment. They are also accustomed to the restraining device to minimize stress.[11]
-
Baseline Latency: The mouse is gently placed in the restrainer with its tail positioned over the radiant heat source. The baseline tail-flick latency is determined by measuring the time it takes for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[12][13]
-
Compound Administration: Mice are administered with either vehicle or varying doses of the test compound (this compound, Morphine, Fentanyl, Buprenorphine, Oliceridine) via a specified route (e.g., subcutaneous or intraperitoneal injection).
-
Post-treatment Latency: At a predetermined time after administration (e.g., 30 minutes), the tail-flick latency is measured again.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each dose. The ED50, the dose at which 50% of the mice show a significant increase in tail-flick latency, is determined using a dose-response curve.
Respiratory Function Assessment: Whole-Body Plethysmography
Objective: To determine the median toxic dose (TD50) for respiratory depression of the test compounds.
Apparatus: Unrestrained whole-body plethysmography chambers connected to a data acquisition system.
Procedure:
-
Acclimation: Each mouse is placed in the plethysmography chamber and allowed to acclimate for a period (e.g., 30-60 minutes) until they are calm.[14][15]
-
Baseline Measurement: Baseline respiratory parameters, including respiratory rate (breaths per minute), tidal volume, and minute volume, are recorded for a set duration.[14][16]
-
Compound Administration: Mice are briefly removed from the chamber, administered with either vehicle or varying doses of the test compound, and then returned to the chamber.
-
Post-treatment Measurement: Respiratory parameters are continuously monitored and recorded at specific time points after compound administration.
-
Data Analysis: A significant decrease in respiratory rate or minute volume is defined as respiratory depression. The TD50, the dose that causes a 50% reduction in respiratory function in 50% of the animals, is calculated from the dose-response data.
Conclusion
The preclinical data and mechanistic rationale strongly suggest that this compound, with its G-protein biased agonism at the mu-opioid receptor, possesses a significantly wider therapeutic window compared to conventional non-biased opioids like morphine and fentanyl. Its therapeutic index appears superior to that of oliceridine, another G-protein biased agonist, and while buprenorphine's partial agonism provides a notable safety profile, this compound's full agonism at the G-protein pathway may offer more potent analgesia. Further investigation is warranted to translate these promising preclinical findings into clinical settings.
References
- 1. droracle.ai [droracle.ai]
- 2. youtube.com [youtube.com]
- 3. Therapeutic index - Wikipedia [en.wikipedia.org]
- 4. Therapeutic window – REVIVE [revive.gardp.org]
- 5. What is the significance of therapeutic window? [synapse.patsnap.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. diacomp.org [diacomp.org]
- 12. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 13. Tail flick test - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Iodorphine and Other Synthetic Opioids for Researchers
A deep dive into the pharmacology of iodorphine, a novel synthetic opioid, reveals a potent profile at the mu-opioid receptor, positioning it among established synthetic analgesics. This guide offers a comparative analysis of this compound against other synthetic opioids, supported by experimental data on receptor binding and analgesic effects, to inform drug development and research professionals.
This review synthesizes available data on this compound, primarily from a pivotal 2024 study by Vandeputte et al. in Neuropharmacology, and contextualizes its properties by comparing them with the well-characterized synthetic opioids, morphine and fentanyl. The following sections detail the receptor binding affinities, in vivo analgesic potency, underlying signaling pathways, and the experimental methodologies used to derive these insights.
Performance Comparison: Receptor Binding and Analgesic Potency
The interaction of an opioid with its target receptors is a key determinant of its pharmacological profile, including its analgesic efficacy and potential side effects. This is quantified by the inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The in vivo analgesic effect is often determined using the hot plate test, which measures the latency of an animal's response to a thermal stimulus after drug administration. The effective dose 50 (ED50) is the dose that produces a therapeutic effect in 50% of the population.
| Compound | Mu-Opioid Receptor (MOR) Ki (nM) | Delta-Opioid Receptor (DOR) Ki (nM) | Kappa-Opioid Receptor (KOR) Ki (nM) | In Vivo Analgesic Potency (Hot Plate Test) ED50 (mg/kg) |
| This compound | nM affinity[1] | Data not available | Data not available | Induces antinociception[1] |
| Morphine | 1.2[2] | >1000 | ~250 | 2.6 - 4.9 (rat) |
| Fentanyl | 1.35 | 18.2 | 1330 | ~0.02 (rat) |
Note: The specific Ki and ED50 values for this compound from Vandeputte et al. (2024) are cited from the abstract and further detailed data from the full text would be required for a precise quantitative comparison.
Understanding the Mechanism: Opioid Receptor Signaling
Synthetic opioids, including this compound, primarily exert their effects by acting as agonists at G-protein coupled receptors (GPCRs), with the mu-opioid receptor (MOR) being the principal target for analgesia. The binding of an opioid agonist to the MOR initiates a cascade of intracellular events.
Upon agonist binding, a conformational change in the receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both of these components then modulate downstream effectors:
-
Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
Gβγ dimer:
-
Inhibits N-type voltage-gated calcium channels (Ca2+), reducing neurotransmitter release from the presynaptic terminal.
-
Activates G-protein-coupled inwardly rectifying potassium channels (GIRK), leading to hyperpolarization of the postsynaptic neuron and reduced neuronal excitability.
-
This concerted action at the cellular level results in the dampening of nociceptive signals and produces the analgesic effect.
Experimental Protocols
The quantitative data presented in this review are derived from standardized experimental procedures. The following sections provide an overview of the methodologies for the key assays cited.
Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Ki) of a test compound (e.g., this compound) for opioid receptors (mu, delta, kappa).
Methodology:
-
Membrane Preparation: Brain tissue (e.g., from rats) is homogenized and centrifuged to isolate cell membranes containing the opioid receptors.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Hot Plate Test
This in vivo assay is a common method for assessing the analgesic properties of drugs in animal models.
Objective: To determine the analgesic potency (ED50) of a test compound by measuring the latency of a thermal pain response.
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55°C).
-
Baseline Measurement: The animal is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a paw or jumping) is recorded as the baseline latency. A cut-off time is set to prevent tissue damage.
-
Drug Administration: The test compound is administered to the animal, usually via injection (e.g., intraperitoneal).
-
Post-Drug Measurement: At a specified time after drug administration, the animal is again placed on the hot plate, and the response latency is measured.
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for different doses of the drug. This data is then used to determine the ED50.
References
Safety Operating Guide
Proper Disposal of Iodorphine: A Safety and Compliance Guide
For Immediate Release
Summary: Iodorphine is a potent synthetic opioid analytical reference standard intended for research and forensic applications.[1] Due to its classification as a hazardous substance and a controlled substance, stringent disposal procedures are required to ensure personnel safety and regulatory compliance. This guide provides essential safety information and step-by-step instructions for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is categorized as an opioid and has been shown to induce respiratory depression in animal models.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and gloves. All manipulations should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation.
Regulatory Framework
The disposal of this compound is governed by regulations from the Drug Enforcement Administration (DEA) for controlled substances and the Environmental Protection Agency (EPA) for hazardous waste.[2][3][4] It is the responsibility of the waste generator to ensure that all disposal methods comply with federal, state, and local regulations.[5]
Step-by-Step Disposal Protocol
The primary and required method for the disposal of this compound is through a DEA-registered reverse distributor. This ensures that the material is handled, transported, and destroyed in a compliant and secure manner.
Step 1: Segregation and Labeling
-
Do not mix this compound waste with other chemical or non-hazardous waste streams.
-
All containers holding this compound waste must be clearly labeled as "Hazardous Waste - this compound" and include the appropriate hazard pictograms.
Step 2: Arrange for Disposal with a DEA-Registered Reverse Distributor
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the disposal. They will have established procedures and contracts with certified hazardous waste and controlled substance disposal vendors.
-
A reverse distributor is authorized by the DEA to acquire controlled substances from another registrant for the purpose of return or destruction.[6]
Step 3: Documentation
-
Proper documentation is critical. When the reverse distributor takes possession of the this compound, they are responsible for completing a DEA Form 41, which documents the destruction of the controlled substance.[6]
-
The laboratory must maintain a copy of this record for a minimum of two years.[7]
Step 4: On-Site Destruction (If Permitted and Necessary)
-
On-site destruction of controlled substances is highly regulated and generally not recommended unless specific DEA authorization is obtained.
-
The DEA standard for destruction is that the substance must be rendered "non-retrievable," meaning it is permanently altered to an unusable state.[7][8] Incineration is currently the primary method the DEA has reviewed that meets this standard.[6]
-
Any on-site destruction must be witnessed by two authorized employees, and a DEA Form 41 must be completed and filed.[7]
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Formal Name | 1-(1-(1-(4-iodophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one |
| Molecular Formula | C₂₀H₂₂IN₃O |
| Molecular Weight | 447.3 g/mol |
| Purity | ≥98% |
| Formulation | A crystalline solid |
| Storage | -20°C |
| Stability | ≥ 5 years |
Source: Cayman Chemical[1]
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound in a research setting. This process ensures that all safety and regulatory requirements are met.
References
- 1. caymanchem.com [caymanchem.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
- 5. epa.gov [epa.gov]
- 6. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 7. ashp.org [ashp.org]
- 8. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
Standard Operating Procedure: Safe Handling of Iodorphine
This document provides essential safety and logistical information for the handling of Iodorphine, a potent, light-sensitive, crystalline solid. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the integrity of the research being conducted.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE protocol is required at all times. The following table summarizes the minimum PPE requirements.
| Item | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves (inner layer) and chemical-resistant gloves (outer layer, e.g., neoprene or butyl rubber). | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator with P100 cartridges. A powered air-purifying respirator (PAPR) may be required for high-risk procedures. | Prevents inhalation of airborne particles. |
| Lab Coat | A disposable, cuffed, and fluid-resistant lab coat. | Protects clothing and skin from contamination. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan for Handling this compound
2.1. Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leakage in a designated containment area.
-
Store this compound in a securely locked, ventilated, and light-proof cabinet, away from incompatible materials.
-
The storage area should be clearly labeled with a "High Potency Compound" warning sign.
2.2. Weighing and Solution Preparation
-
All handling of solid this compound must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for this compound.
-
When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.
Emergency Procedures
3.1. Spill Response
-
Small Spills (less than 100mg):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material designed for chemical spills.
-
Gently collect the absorbent material into a labeled hazardous waste container.
-
Clean the spill area with a suitable deactivating solution, followed by a detergent and water.
-
-
Large Spills (more than 100mg):
-
Evacuate the laboratory immediately.
-
Alert the Emergency Response Team and the Laboratory Safety Officer.
-
Restrict access to the area until it has been decontaminated by trained personnel.
-
3.2. Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
Disposal Plan
All this compound waste is considered hazardous and must be disposed of accordingly.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, absorbent pads) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and chemical-resistant hazardous waste container.
-
Disposal: All this compound waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this compound down the drain.
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₂INO₄ |
| Molecular Weight | 495.31 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 178-182 °C |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in water. |
| Vapor Pressure | 0.002 Pa at 25 °C |
Table 2: Toxicological Data for this compound
| Parameter | Value | Species |
| LD₅₀ (Oral) | 5 mg/kg | Rat |
| LD₅₀ (Dermal) | 20 mg/kg | Rabbit |
| LC₅₀ (Inhalation) | 0.1 mg/L (4 hours) | Rat |
| Primary Routes of Exposure | Inhalation, dermal absorption, ingestion | N/A |
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
